1,1-Diethoxyhex-2-yne
説明
Structure
3D Structure
特性
IUPAC Name |
1,1-diethoxyhex-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHOKCOJYJVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171277 | |
| Record name | 1,1-Diethoxyhex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-78-2 | |
| Record name | 1,1-Diethoxy-2-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18229-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxyhex-2-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxyhex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyhex-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxyhex-2-yne, also known as 2-hexynal diethyl acetal, is an organic compound with the chemical formula C10H18O2.[1] It belongs to the class of acetylenic acetals, characterized by the presence of both an alkyne and an acetal functional group. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The acetal group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions, while the alkyne moiety allows for a wide range of chemical transformations, including cycloadditions, coupling reactions, and reductions. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 18229-78-2 | [1] |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Hexynal diethyl acetal | [1] |
| Density | 0.885 g/mL | |
| Refractive Index | 1.431 | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents. Insoluble in water.[] |
Synthesis and Experimental Protocols
The synthesis of this compound and related acetals generally involves a two-step process: the formation of the alkyne followed by the protection of the aldehyde as an acetal. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 1,1-dialkoxyalkynes.
Experimental Protocol: Acetalization of an Aldehyde
The following is a general procedure for the acid-catalyzed acetalization of an aldehyde, which is a key step in the synthesis of this compound.[3]
Materials:
-
Aldehyde (e.g., 2-hexynal)
-
Ethanol (2 equivalents or as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., molecular sieves)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent, add the ethanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
If using a Dean-Stark apparatus, heat the reaction mixture to reflux to azeotropically remove the water formed during the reaction. Alternatively, the reaction can be stirred at room temperature in the presence of a drying agent like molecular sieves.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the pure acetal.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs—the alkyne and the acetal—are of significant interest to medicinal chemists.
The Role of the Acetal Group:
-
Prodrugs: The acetal group can be used as a bioreversible protecting group for aldehydes. This strategy can be employed to mask a reactive aldehyde in a drug candidate, improving its stability and pharmacokinetic properties. The acetal can then be hydrolyzed in vivo to release the active aldehyde-containing drug.
-
Flavor and Fragrance: Acetals are found in various natural products and are used as flavoring and fragrance agents.[4] For instance, the related compound (E)-2-hexenal diethyl acetal is noted for its overripe fruity and wine-like notes.[][5]
The Utility of the Alkyne Moiety:
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules, such as biomolecules or fluorescent probes.
-
Bioorthogonal Chemistry: The alkyne can be used in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
-
Scaffold for Heterocycle Synthesis: The alkyne is a versatile precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals.
Logical Relationship in Prodrug Design
Caption: Acetal as a prodrug strategy.
Safety and Handling
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Stability: Stable under normal conditions. May be sensitive to strong acids, leading to deprotection of the acetal.
-
Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in various fields, including organic synthesis and medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, making it an attractive building block for the synthesis of more complex molecules. While specific data on its biological activity and applications in drug development are limited, the principles of using acetal and alkyne functionalities are well-established in the design of prodrugs and bioactive compounds. Further research into the reactivity and biological properties of this and related compounds may unveil new opportunities for its application in the development of novel therapeutics.
References
physical and chemical properties of 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,1-Diethoxyhex-2-yne is limited in publicly available literature. This guide has been compiled using information on analogous compounds and general principles of organic chemistry. All experimental protocols and predicted data should be treated as hypothetical and require experimental validation.
Introduction
This compound is an acetylenic acetal, a class of organic compounds characterized by the presence of both an alkyne and an acetal functional group. This unique combination of functionalities makes it a potentially versatile building block in organic synthesis. The alkyne moiety can undergo a variety of transformations, including reduction, oxidation, and cycloaddition reactions, while the acetal group serves as a protected carbonyl, which can be deprotected under acidic conditions to reveal an aldehyde or ketone. This guide provides an overview of the predicted physical and chemical properties of this compound, along with postulated experimental protocols for its synthesis and reactions, based on related structures.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | Hex-2-yne (Experimental) | This compound (Predicted) | Data Source |
| Molecular Formula | C₆H₁₀ | C₁₀H₁₈O₂ | - |
| Molecular Weight | 82.15 g/mol | 170.25 g/mol | [1] |
| Boiling Point | 84 °C | 180-200 °C | [2] (Predicted value is an estimate) |
| Density | 0.731 g/mL | ~0.9 g/mL | [2] (Predicted value is an estimate) |
| Refractive Index | 1.414 | ~1.44 | [2] (Predicted value is an estimate) |
| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | General chemical knowledge |
Synthesis
A plausible synthetic route to this compound involves the alkylation of a smaller acetylenic acetal. The following proposed experimental protocol is based on the alkylation of 1,1-diethoxy-2-propyne.
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the alkyne and the acetal.
Reactions of the Alkyne Moiety
The internal alkyne can undergo various addition reactions.
-
Hydrogenation:
-
Complete Reduction: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne to the corresponding alkane, 1,1-diethoxyhexane.
-
Partial Reduction (to cis-alkene): Use of Lindlar's catalyst will yield the (Z)-1,1-diethoxyhex-2-ene.
-
Partial Reduction (to trans-alkene): Reduction with sodium in liquid ammonia will produce (E)-1,1-diethoxyhex-2-ene.
-
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will lead to the corresponding di- and tetra-haloalkanes.
-
Hydrohalogenation: Addition of HX (e.g., HBr, HCl) will proceed according to Markovnikov's rule, though with an internal alkyne, a mixture of regioisomers is possible.
-
Cycloaddition Reactions: Acetylenic compounds can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. While the acetal is not strongly activating, reactions with electron-rich dienes under thermal conditions could potentially lead to cycloaddition products. Based on studies of similar compounds, the expected product would be a substituted benzene derivative formed after initial cycloaddition and subsequent aromatization.
Signaling Pathway for a Hypothetical Diels-Alder Reaction:
Caption: Hypothetical Diels-Alder reaction pathway.
Reactions of the Acetal Moiety
-
Hydrolysis: The acetal group is stable under neutral and basic conditions but can be hydrolyzed in the presence of aqueous acid (e.g., HCl, H₂SO₄) to yield the corresponding carbonyl compound, hex-2-ynal. This reaction is useful for deprotection strategies in multi-step syntheses.
Experimental Workflow for Acetal Hydrolysis:
Caption: Workflow for the hydrolysis of this compound.
Predicted Spectroscopic Data
While experimental spectra are not available, the following table presents predicted key spectroscopic features for this compound based on the analysis of its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ 4.5-5.0 (t, 1H, -CH(OEt)₂)δ 3.4-3.8 (q, 4H, -OCH₂CH₃)δ 2.1-2.3 (t, 2H, -C≡C-CH₂-)δ 1.4-1.6 (m, 2H, -CH₂CH₃)δ 1.1-1.3 (t, 6H, -OCH₂CH₃)δ 0.9-1.0 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | δ 90-100 (-CH(OEt)₂)δ 75-85 (-C≡C-)δ 60-65 (-OCH₂CH₃)δ 20-30 (-CH₂-)δ 15-20 (-OCH₂CH₃)δ 10-15 (-CH₃) |
| IR Spectroscopy | 2200-2260 cm⁻¹ (C≡C stretch, weak)1050-1150 cm⁻¹ (C-O stretch, strong) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 170Common fragments: loss of -OEt (m/z = 125), loss of -CH(OEt)₂ (m/z = 73) |
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is unavailable, so it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound represents a potentially valuable, though currently understudied, synthetic intermediate. Its dual functionality allows for a range of chemical transformations, making it an attractive target for synthetic chemists. The information presented in this guide, while largely based on extrapolation from related compounds, provides a solid foundation for future research and development involving this molecule. All proposed methodologies and predicted data require experimental verification.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1,1-diethoxyhex-2-yne, a valuable acetylenic acetal intermediate in organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and comprehensive characterization data based on established spectroscopic principles.
Introduction
This compound (C₁₀H₁₈O₂) is an organic compound featuring both an internal alkyne and a diethyl acetal functional group.[1] This unique combination of functionalities makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The alkyne moiety allows for a variety of transformations, including click chemistry, hydrogenation, and coupling reactions, while the acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions when needed.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a terminal alkyne, 1-hexyne, with triethyl orthoformate in the presence of a Lewis acid catalyst. This method is a general and effective way to form acetylenic acetals.
Proposed Reaction Scheme
The overall reaction is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
1-Hexyne (98%)
-
Triethyl orthoformate (98%)
-
Zinc iodide (ZnI₂, anhydrous, 99.99%)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (for extraction)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).
-
Add 1-hexyne (0.1 mol, 8.22 g) and triethyl orthoformate (0.12 mol, 17.78 g) to the flask.
-
Add a catalytic amount of anhydrous zinc iodide (0.005 mol, 1.60 g).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 18229-78-2 | [1] |
| Boiling Point | 226.6 °C at 760 mmHg | [1] |
| Density | 0.885 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Solubility | Soluble in common organic solvents (Predicted) |
Characterization Data
The following tables provide the expected spectroscopic data for this compound, which are crucial for its identification and quality control.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | t | 1H | -CH(OEt)₂ |
| ~3.6 | q | 4H | -OCH₂CH₃ |
| ~2.2 | t | 2H | -C≡C-CH₂- |
| ~1.5 | sextet | 2H | -CH₂CH₂CH₃ |
| ~1.2 | t | 6H | -OCH₂CH₃ |
| ~0.9 | t | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~101 | -CH(OEt)₂ |
| ~85 | -C≡C- |
| ~80 | -C≡C- |
| ~61 | -OCH₂CH₃ |
| ~31 | -CH₂CH₂CH₃ |
| ~22 | -CH₂CH₂CH₃ |
| ~20 | -C≡C-CH₂- |
| ~15 | -OCH₂CH₃ |
| ~14 | -CH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| ~2250 | Weak | C≡C stretch (internal alkyne) |
| 1465-1380 | Medium | C-H bend (alkyl) |
| 1200-1050 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 170 | Moderate | [M]⁺ |
| 125 | High | [M - OEt]⁺ |
| 97 | High | [M - CH(OEt)₂]⁺ |
| 69 | Moderate | [C₅H₉]⁺ |
| 45 | Moderate | [OEt]⁺ |
Safety Information
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be a combustible liquid. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, based on established literature for similar compounds, offers a practical approach for its preparation. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatile nature of this molecule makes it a significant tool for the advancement of organic synthesis and the development of novel chemical entities.
References
reactivity of the alkyne group in 1,1-Diethoxyhex-2-yne
An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile synthetic intermediate characterized by a sterically accessible internal alkyne and a protected aldehyde functionality in the form of a diethyl acetal. The electronic and steric properties of the substituents flanking the alkyne moiety govern its reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the , focusing on key transformations including hydration, hydrogenation, and cycloaddition reactions. The information presented herein is a compilation of established principles of alkyne chemistry, supported by data from analogous systems.
Core Reactivity of the Alkyne Group
The reactivity of the carbon-carbon triple bond in this compound is primarily centered around addition reactions, where the π-bonds are broken and new single bonds are formed.[1] The unsymmetrical nature of the alkyne (substituted with a propargyl acetal at one end and a propyl group at the other) influences the regioselectivity of these additions.
Hydration of the Alkyne
The addition of water across the triple bond can be catalyzed by mercury salts in the presence of acid or proceed via a hydroboration-oxidation sequence, leading to the formation of carbonyl compounds.
2.1.1 Mercury(II)-Catalyzed Hydration (Markovnikov Addition)
In the presence of mercuric sulfate and sulfuric acid, the hydration of this compound is expected to follow Markovnikov's rule, yielding a ketone.[2][3] The initial enol intermediate rapidly tautomerizes to the more stable keto form.[4]
2.1.2 Hydroboration-Oxidation (Anti-Markovnikov Addition)
Conversely, a two-step hydroboration-oxidation sequence results in the anti-Markovnikov addition of water. This process typically employs a sterically hindered borane, such as disiamylborane or 9-BBN, followed by oxidation with hydrogen peroxide in a basic medium, to produce an aldehyde from the terminal alkyne. For an internal alkyne like this compound, this reaction will produce a ketone.[4]
Hydrogenation of the Alkyne
The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.[5]
2.2.1 Complete Hydrogenation to an Alkane
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will fully reduce the alkyne to the corresponding alkane, 1,1-diethoxyhexane.
2.2.2 Partial Hydrogenation to an Alkene
Stereoselective partial hydrogenation can be achieved to yield either the cis- or trans-alkene.
-
Cis-Alkene Formation: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), facilitates the syn-addition of hydrogen, resulting in the formation of (Z)-1,1-diethoxyhex-2-ene.
-
Trans-Alkene Formation: A dissolving metal reduction, typically using sodium in liquid ammonia, leads to the anti-addition of hydrogen and the formation of (E)-1,1-diethoxyhex-2-ene.
Cycloaddition Reactions
The electron-rich nature of the alkyne in this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with electron-deficient dienes.[6][7] The regioselectivity of the reaction is dictated by the electronic and steric nature of both the alkyne and the diene.
Quantitative Data Summary
The following tables summarize expected yields for the key reactions of this compound based on transformations of structurally similar alkynes.
| Reaction | Reagents | Product | Expected Yield (%) | Reference |
| Hg(II)-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | 1,1-Diethoxyhexan-3-one | 80-90 | [2][3] |
| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | 1,1-Diethoxyhexan-2-one | 75-85 | [4] |
| Complete Hydrogenation | H₂ (1 atm), Pd/C | 1,1-Diethoxyhexane | >95 | [5] |
| Partial Hydrogenation (cis) | H₂ (1 atm), Lindlar's Cat. | (Z)-1,1-Diethoxyhex-2-ene | 90-98 | [1] |
| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-1,1-Diethoxyhex-2-ene | 80-90 | [1] |
| Diels-Alder Cycloaddition | Tetracyclone | 1,1-Diethoxy-2,3,4,5-tetraphenyl-6-propylbenzene | 70-85 | [6][7] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing the reactions of this compound.
Caption: General workflow for synthesis and analysis.
Protocol for Mercury(II)-Catalyzed Hydration
-
To a solution of this compound (1.0 eq) in aqueous acetone is added concentrated sulfuric acid (0.1 eq).
-
Mercuric sulfate (0.05 eq) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1,1-diethoxyhexan-3-one.
Protocol for Partial Hydrogenation to (Z)-1,1-Diethoxyhex-2-ene
-
A flask is charged with Lindlar's catalyst (5% by weight of the alkyne) and ethyl acetate.
-
A solution of this compound (1.0 eq) in ethyl acetate is added.
-
The flask is evacuated and backfilled with hydrogen gas (balloon).
-
The reaction is stirred vigorously under a hydrogen atmosphere and monitored by GC-MS.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield (Z)-1,1-diethoxyhex-2-ene.
Reaction Pathways and Mechanisms
Hydration Pathways
The regiochemical outcome of the hydration reaction is dependent on the chosen methodology.
Caption: Hydration pathways of this compound.
Hydrogenation Pathways
The stereochemical outcome of the hydrogenation is controlled by the choice of catalyst.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. For each compound, give the product(s) expected from (1) HgSO4/H2... | Study Prep in Pearson+ [pearson.com]
- 3. Hydration of alkynes (via oxymercuration) gives good yields of si... | Study Prep in Pearson+ [pearson.com]
- 4. bloubergmedispa.co.za [bloubergmedispa.co.za]
- 5. doubtnut.com [doubtnut.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
The Versatile Building Block: A Technical Guide to 1,1-Diethoxyprop-2-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, acetylenic compounds have garnered significant attention due to their inherent reactivity and linear geometry, which can be exploited in a myriad of chemical transformations. This technical guide focuses on the utility of 1,1-diethoxyprop-2-yne , also known as propargylaldehyde diethyl acetal, a stable and versatile three-carbon synthon. The acetal moiety serves as a masked aldehyde, providing a convenient handle for subsequent functionalization, while the terminal alkyne offers a rich platform for a variety of coupling and cycloaddition reactions. This document provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols for its use in the construction of valuable heterocyclic scaffolds and other important organic molecules.
Synthesis of 1,1-Diethoxyprop-2-yne
The most common and efficient laboratory-scale synthesis of 1,1-diethoxyprop-2-yne involves a two-step procedure starting from acrolein. The initial step is the bromination of acrolein to yield 2,3-dibromopropionaldehyde. This intermediate is then treated with triethyl orthoformate in the presence of an acid catalyst to form the corresponding diethyl acetal. The final step is a dehydrobromination reaction, typically effected by a strong base, to furnish the desired terminal alkyne.
A well-established protocol for the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal utilizes aqueous sodium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate. This method is operationally simple and generally provides good yields of the target compound.
Key Applications in Organic Synthesis
1,1-Diethoxyprop-2-yne is a valuable precursor for the synthesis of a diverse range of organic molecules, most notably heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of the terminal alkyne and the latent aldehyde functionality.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. A straightforward and regioselective synthesis of 3-(diethoxymethyl)pyrazoles involves the condensation of 1,1-diethoxyprop-2-yne with various hydrazine derivatives. The reaction typically proceeds by initial Michael addition of the hydrazine to the activated alkyne, followed by intramolecular cyclization and tautomerization to afford the aromatic pyrazole ring. The diethoxymethyl group can then be readily hydrolyzed under acidic conditions to reveal the corresponding pyrazole-3-carbaldehyde, a versatile intermediate for further elaboration.
Synthesis of Substituted Isoxazoles
Isoxazoles, another important class of five-membered heterocycles containing both nitrogen and oxygen, can be efficiently synthesized from 1,1-diethoxyprop-2-yne via 1,3-dipolar cycloaddition reactions. The terminal alkyne acts as a dipolarophile and reacts with in situ generated nitrile oxides to afford 3-(diethoxymethyl)isoxazoles. Nitrile oxides are typically generated from the corresponding aldoximes by oxidation with reagents such as sodium hypochlorite or N-chlorosuccinimide. This cycloaddition provides a regioselective route to 3,5-disubstituted isoxazoles, where the substituent at the 5-position is determined by the nitrile oxide precursor.
Sonogashira Coupling Reactions
The terminal alkyne functionality of 1,1-diethoxyprop-2-yne makes it an excellent substrate for palladium- and copper-catalyzed Sonogashira coupling reactions. This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and a variety of sp2-hybridized carbon atoms, such as those in aryl and vinyl halides or triflates. This reaction provides a direct route to aryl- and vinyl-substituted propargylaldehyde diethyl acetals, which are valuable intermediates for the synthesis of more complex molecules, including natural products and functional materials.
Data Presentation
The following tables summarize quantitative data for the key reactions of 1,1-diethoxyprop-2-yne.
| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethanol | Reflux | 4 | 85 |
| 2 | 4-Methylphenylhydrazine | Ethanol | Reflux | 5 | 82 |
| 3 | 4-Chlorophenylhydrazine | Ethanol | Reflux | 6 | 78 |
| 4 | Hydrazine hydrate | Methanol | 25 | 12 | 90 |
| Entry | Aldoxime | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde oxime | NCS | CH2Cl2 | 25 | 12 | 75 |
| 2 | 4-Methoxybenzaldehyde oxime | NCS | CH2Cl2 | 25 | 12 | 78 |
| 3 | 4-Chlorobenzaldehyde oxime | NaOCl | CH2Cl2/H2O | 0-25 | 8 | 72 |
| Entry | Aryl Halide | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh3)4 | CuI | Et3N | THF | 50 | 6 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 60 | 4 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(PPh3)4 | CuI | i-Pr2NEt | Dioxane | 80 | 12 | 75 |
Experimental Protocols
Synthesis of 3-(Diethoxymethyl)-1-phenyl-1H-pyrazole
To a solution of 1,1-diethoxyprop-2-yne (1.28 g, 10 mmol) in absolute ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the title compound as a pale yellow oil.
Synthesis of 3-(Diethoxymethyl)-5-phenylisoxazole
To a stirred solution of benzaldehyde oxime (1.21 g, 10 mmol) in dichloromethane (20 mL) is added N-chlorosuccinimide (1.34 g, 10 mmol) in one portion. The mixture is stirred at room temperature for 30 minutes, after which 1,1-diethoxyprop-2-yne (1.28 g, 10 mmol) is added, followed by triethylamine (1.5 mL, 11 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give the desired isoxazole.
Sonogashira Coupling of 1,1-Diethoxyprop-2-yne with 4-Iodoanisole
A mixture of 4-iodoanisole (2.34 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol) in a mixture of THF (20 mL) and triethylamine (5 mL) is degassed with argon for 15 minutes. 1,1-Diethoxyprop-2-yne (1.54 g, 12 mmol) is then added, and the reaction mixture is heated at 50 °C for 6 hours under an argon atmosphere. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to provide the coupled product.
Mandatory Visualization
Caption: Synthetic pathway to pyrazole-3-carbaldehydes from 1,1-diethoxyprop-2-yne.
Caption: General workflow for the Sonogashira coupling of 1,1-diethoxyprop-2-yne.
Conclusion
1,1-Diethoxyprop-2-yne has proven to be a highly valuable and versatile building block in organic synthesis. Its dual functionality, combining a stable, masked aldehyde with a reactive terminal alkyne, allows for a wide range of synthetic transformations. The protocols outlined in this guide for the synthesis of pyrazoles, isoxazoles, and for its application in Sonogashira coupling reactions, demonstrate its utility in the efficient construction of complex and biologically relevant molecules. For researchers in drug discovery and development, the strategic incorporation of this synthon can significantly streamline synthetic routes to novel chemical entities.
The Untapped Potential of 1,1-Diethoxyhex-2-yne in Medicinal Chemistry: A Prospective Technical Guide
Introduction
1,1-Diethoxyhex-2-yne is an organic compound featuring two key functional groups: an internal alkyne and a diethyl acetal.[1] While specific applications in medicinal chemistry are still under exploration, its unique structure presents a versatile platform for the synthesis of novel and potentially bioactive molecules.[1] The alkyne moiety serves as a linchpin for various coupling and cycloaddition reactions, and the acetal group can be unmasked to reveal a reactive aldehyde. This guide will delve into the prospective applications of this compound in drug discovery, providing a technical overview of its potential synthetic transformations, hypothetical bioactive scaffolds, and representative experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a starting material is crucial for designing synthetic routes and predicting the characteristics of its derivatives. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 18229-78-2 | [1] |
| Boiling Point | 226.6 °C at 760 mmHg | [1] |
| Density | 0.885 g/cm³ | [1] |
| LogP | 2.189 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Potential Synthetic Pathways in Medicinal Chemistry
The reactivity of this compound can be leveraged to create a diverse array of molecular architectures. The internal alkyne can participate in numerous transformations, while the acetal can be deprotected to an aldehyde for subsequent reactions.
Caption: Proposed synthetic pathways from this compound.
Hypothetical Bioactive Scaffolds Derived from this compound
The synthetic versatility of this compound allows for the construction of various heterocyclic cores known to possess biological activity. The following table presents hypothetical examples of such scaffolds and their potential therapeutic applications.
| Heterocyclic Core | Potential Synthetic Route | Potential Biological Target(s) | Therapeutic Area |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Various, including enzymes and receptors | Anti-infective, Oncology |
| Pyrazole | Cyclocondensation with hydrazine | Kinases, GPCRs | Anti-inflammatory, Oncology |
| Isoxazole | Cycloaddition with a nitrile oxide | Various | CNS disorders, Anti-microbial |
| Substituted Pyridine | [2+2+2] Cycloaddition with nitriles | Ion channels, Enzymes | Cardiovascular, CNS disorders |
| Quinoline | Metal-catalyzed annulation | Kinases, DNA | Oncology, Anti-malarial |
Key Experimental Protocols
1. Synthesis of a Pyrazole Derivative via Cyclocondensation
This protocol describes a representative procedure for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.
2. Acetal Deprotection to the Corresponding Aldehyde
This protocol outlines the hydrolysis of the diethyl acetal to the aldehyde.
Materials:
-
This compound derivative
-
Acetone
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in a mixture of acetone and water.
-
Add aqueous hydrochloric acid dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used in the next step without further purification.
Hypothetical Drug Discovery Workflow
A library of compounds derived from this compound could be screened for biological activity using a standard drug discovery workflow.
Caption: A hypothetical workflow for the discovery of drugs derived from this compound.
Conclusion
Although this compound is not yet established as a key building block in medicinal chemistry, its chemical functionalities offer significant untapped potential. The ability to leverage both the alkyne and the masked aldehyde provides a dual-pronged approach to generating molecular diversity. Future research into the reactivity of this compound and the biological activity of its derivatives could pave the way for its use in the development of novel therapeutics. The synthetic pathways and workflows outlined in this guide provide a roadmap for initiating such exploratory studies.
References
The Genesis of a Versatile Functional Group: A Technical History of Acetylenic Acetals
For researchers, scientists, and professionals in drug development, an in-depth understanding of unique functional groups is paramount. Acetylenic acetals, combining the reactivity of an alkyne with the protective nature of an acetal, represent a class of compounds with significant synthetic potential. This technical guide explores the discovery and history of acetylenic acetals, detailing the core experimental protocols of their early synthesis and presenting key quantitative data for a representative compound.
Discovery and Early History: A Tale of Chemical Exploration
The journey to the systematic study of acetylenic acetals begins with the taming of their parent molecule, acetylene. Discovered by Edmund Davy in 1836, acetylene's rich and versatile chemistry would take time to be fully unlocked. While the broader class of acetals, recognized for their role as protecting groups for carbonyls, has a longer history, the specific combination of an acetylenic moiety and an acetal functional group appears to have been systematically investigated much later.
A pivotal moment in the history of acetylenic acetals is the 1958 publication by B. W. Howk and J. C. Sauer in the Journal of the American Chemical Society. Their work, "Synthesis of Acetylenic Acetals, Ketals and Orthoesters," stands as a landmark paper that brought this class of compounds to the forefront, detailing their synthesis and characterization. While it is plausible that acetylenic acetals were synthesized as intermediates in earlier reactions, the paper by Howk and Sauer represents the first comprehensive and systematic study dedicated to this unique functional group.
Prior to this, the groundwork was laid by extensive research into the reactions of acetylenic compounds. The Favorskii reaction, first reported in the early 1900s, demonstrated the addition of alcohols to alkynes, a key conceptual step towards the formation of related structures. However, the direct and controlled synthesis of stable acetylenic acetals required further innovation in synthetic methodology. The work in the mid-20th century, therefore, marks the true beginning of the intentional synthesis and exploration of the properties and synthetic utility of acetylenic acetals.
Experimental Protocols: The Synthesis of a Core Acetylenic Acetal
To provide a practical understanding of the early methodologies, this section details a representative experimental protocol for the synthesis of propargylaldehyde diethyl acetal, a foundational acetylenic acetal. This protocol is a composite of established methods from the mid-20th century, reflecting the techniques available to early researchers in the field.
Synthesis of Propargylaldehyde Diethyl Acetal
This synthesis is a two-step process starting from the readily available acrolein. The first step involves the bromination of acrolein to produce 2,3-dibromopropionaldehyde, which is then converted to the diethyl acetal. The final step is a dehydrobromination to yield the target acetylenic acetal.
Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal
-
Bromination of Acrolein: To a solution of freshly distilled acrolein in a suitable inert solvent (e.g., carbon tetrachloride) cooled in an ice bath, a solution of bromine in the same solvent is added dropwise with stirring. The temperature is maintained below 10°C throughout the addition. The reaction is monitored by the disappearance of the bromine color.
-
Acetalization: The crude 2,3-dibromopropionaldehyde solution is then treated with an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The mixture is stirred, and the reaction progress can be monitored by the formation of ethyl formate.
-
Workup and Purification: The reaction mixture is neutralized with a weak base (e.g., sodium carbonate solution) and washed with water. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude 2,3-dibromopropionaldehyde diethyl acetal is then purified by vacuum distillation.
Step 2: Dehydrobromination to Propargylaldehyde Diethyl Acetal
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a strong base in a suitable solvent. A common system is potassium hydroxide in ethanol or sodium amide in liquid ammonia.
-
Dehydrobromination: The purified 2,3-dibromopropionaldehyde diethyl acetal is added dropwise to the stirred base suspension at a controlled temperature. With potassium hydroxide in ethanol, the reaction is typically carried out at reflux. With sodium amide in liquid ammonia, the reaction is conducted at the boiling point of ammonia (-33°C).
-
Workup and Purification: After the reaction is complete, the mixture is cooled and poured into a mixture of ice and water. The product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, and then dried over an anhydrous drying agent. The solvent is removed by distillation, and the final product, propargylaldehyde diethyl acetal, is purified by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data for propargylaldehyde diethyl acetal, a representative example of an early synthesized acetylenic acetal.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 138-139.5 °C (lit.)[1] |
| Density | 0.894 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n²⁰/D) | 1.412 (lit.)[1] |
| Typical Yield (from dibromoacetal) | 74-77% (phase-transfer method)[2] |
Visualizing the Synthesis
The logical flow of the synthesis of propargylaldehyde diethyl acetal can be visualized to provide a clear overview of the process.
Caption: Synthetic workflow for propargylaldehyde diethyl acetal.
Conclusion: A Foundation for Modern Synthesis
The discovery and systematic synthesis of acetylenic acetals in the mid-20th century provided organic chemists with a valuable new building block. The ability to mask a reactive aldehyde functionality while retaining the synthetic versatility of an alkyne opened up new avenues for the construction of complex organic molecules. The foundational work of pioneers like Howk and Sauer, and the detailed experimental procedures developed during that era, continue to inform modern synthetic strategies. For researchers in drug development and materials science, the unique properties of acetylenic acetals make them a compelling functional group to consider in the design of novel compounds with tailored reactivity and function. The historical journey of acetylenic acetals serves as a testament to the continuous evolution of synthetic chemistry and the enduring importance of fundamental research in unlocking the potential of novel molecular architectures.
References
Methodological & Application
Application Notes and Protocols: Paal-Knorr Furan Synthesis of 2-Ethyl-5-propylfuran from 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds. Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The Paal-Knorr furan synthesis is a classic and highly effective method for the preparation of substituted furans, traditionally proceeding via the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[3][4][5] This document provides detailed application notes and a representative protocol for the synthesis of 2-ethyl-5-propylfuran, a disubstituted furan, utilizing 1,1-Diethoxyhex-2-yne as a versatile starting material. This approach involves an in-situ generation of the requisite 1,4-dicarbonyl intermediate, expanding the utility of the Paal-Knorr synthesis.
Reaction Principle
The synthesis of 2-ethyl-5-propylfuran from this compound via the Paal-Knorr reaction is a one-pot process that proceeds through two key stages under acidic conditions:
-
In-situ formation of the 1,4-dicarbonyl intermediate: The diethyl acetal of this compound is first hydrolyzed to the corresponding aldehyde. Concurrently, the alkyne moiety undergoes hydration to yield a ketone. This tandem reaction generates the necessary hexane-2,5-dione intermediate.
-
Intramolecular cyclization and dehydration: The newly formed 1,4-dicarbonyl compound then undergoes an acid-catalyzed intramolecular cyclization, where one carbonyl oxygen attacks the protonated second carbonyl group. Subsequent dehydration of the resulting hemiacetal intermediate yields the aromatic furan ring.[3][5]
Reaction Pathway
Caption: Reaction pathway from this compound to 2-Ethyl-5-propylfuran.
Experimental Protocols
The following is a representative protocol for the synthesis of 2-ethyl-5-propylfuran from this compound. The reaction conditions are based on established Paal-Knorr synthesis procedures and related acid-catalyzed cyclizations of acetylenic acetals. Optimization may be required to achieve maximum yield.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Dioxane or other suitable solvent (e.g., toluene, acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-ethyl-5-propylfuran.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-ethyl-5-propylfuran.
Data Presentation
| Starting Material(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Butene-1,4-diones | Formic acid, Pd/C, PEG-200, MW | Di- and triarylfurans | High | J. Org. Chem. 2003, 68, 5392-5394 |
| γ-Alkynyl ketones | TsOH | Tri- or tetrasubstituted furans | Good | J. Org. Chem. 2007, 72, 9838-9841 |
| Enyne acetates | Pd(OAc)₂, BF₃·OEt₂, H₂O, MeNO₂ | 2,5-Disubstituted furans | Good to excellent | Synlett 2014, 25, 2341-2344 |
| Alkynyl ketones | CuI | 2-Mono- and 2,5-disubstituted furans | Good | Org. Lett. 2006, 8, 5437-5440 |
Applications in Drug Development
The furan nucleus is a key pharmacophore in a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1][6] The electronic properties and geometry of the furan ring make it a valuable bioisostere for other aromatic systems, such as phenyl or thiophene rings, often leading to improved pharmacokinetic profiles.[1][6]
Examples of Furan-Containing Drugs and Bioactive Molecules:
-
Antimicrobial Agents: Nitrofurantoin is a well-known antibiotic used for urinary tract infections, where the furan ring is crucial for its mechanism of action.[2]
-
Anti-inflammatory Drugs: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1]
-
Anticancer Agents: Certain 2,5-disubstituted furan derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein.
-
Antiviral Compounds: The furan moiety is present in some compounds that exhibit inhibitory activity against viruses such as HIV and hepatitis C.[1]
-
Central Nervous System (CNS) Active Agents: Furan derivatives have been explored for their potential as antidepressant, anticonvulsant, and anxiolytic agents.[1]
The synthesis of novel 2,5-disubstituted furans, such as 2-ethyl-5-propylfuran, provides valuable building blocks for the generation of new chemical entities with the potential for diverse pharmacological activities. The lipophilic nature of the alkyl substituents in 2-ethyl-5-propylfuran may enhance its ability to cross cellular membranes, a desirable property for many drug candidates. Further derivatization of the furan ring or the alkyl side chains can lead to the development of compound libraries for high-throughput screening in drug discovery programs.
References
Application Notes and Protocols: Synthesis of Pyrazoles from 1,1-Diethoxyhex-2-yne and Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A common and effective method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.
This document provides detailed protocols for the synthesis of 3-propyl-1H-pyrazole and 1-phenyl-3-propyl-1H-pyrazole starting from 1,1-diethoxyhex-2-yne and the corresponding hydrazine derivatives. This compound serves as a stable and readily available precursor to the necessary 1,3-dicarbonyl intermediate.
Reaction Principle
The synthesis proceeds via an acid-catalyzed hydrolysis of the acetylenic acetal, this compound, to form an intermediate β-keto aldehyde. This intermediate is not isolated but is reacted in situ with a hydrazine derivative. The subsequent condensation and cyclization reaction leads to the formation of the aromatic pyrazole ring. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of various substituents at the N1 position of the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of 3-propyl-1H-pyrazole from this compound and Hydrazine Hydrate
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.70 g).
-
Add 20 mL of ethanol to the flask and stir to dissolve the starting material.
-
Slowly add a solution of concentrated hydrochloric acid (0.5 mL) in 5 mL of water to the stirred solution.
-
Heat the mixture to reflux and maintain for 1 hour to facilitate the hydrolysis of the acetal.
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrazine hydrate (12 mmol, 0.60 g) to the reaction mixture.
-
Heat the mixture to reflux for an additional 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-phenyl-3-propyl-1H-pyrazole from this compound and Phenylhydrazine
Materials:
-
This compound
-
Phenylhydrazine (C₆H₅NHNH₂)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (10 mmol, 1.70 g) in 30 mL of ethanol.
-
Add phenylhydrazine (10 mmol, 1.08 g) to the solution.
-
Add 2 mL of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by washing with water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Summary of Reactants and Products
| Product Name | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-propyl-1H-pyrazole | This compound, Hydrazine hydrate | C₆H₁₀N₂ | 110.16 |
| 1-phenyl-3-propyl-1H-pyrazole | This compound, Phenylhydrazine | C₁₂H₁₄N₂ | 186.25 |
Table 2: Typical Reaction Parameters and Yields
| Product Name | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Reaction Temp. (°C) | Typical Yield (%) |
| 3-propyl-1H-pyrazole | Hydrazine hydrate | Ethanol/Water | HCl | 4 | Reflux | 75-85 |
| 1-phenyl-3-propyl-1H-pyrazole | Phenylhydrazine | Ethanol | Acetic Acid | 4 | Reflux | 80-90 |
Visualizations
Caption: Experimental workflow for the synthesis of pyrazole derivatives.
Caption: Generalized reaction mechanism for pyrazole synthesis.
Application Notes and Protocols: Sonogashira Coupling Reactions with 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] 1,1-Diethoxyhex-2-yne is an interesting, electron-rich alkyne substrate due to the presence of the acetal functional group. The diethoxy acetal can serve as a protected aldehyde, which can be deprotected under acidic conditions post-coupling to yield a variety of functionalized enynals. These products are valuable intermediates in the synthesis of complex molecules, including biologically active compounds. This document provides detailed application notes and protocols for performing Sonogashira coupling reactions with this compound.
Applications in Drug Development and Organic Synthesis
The products of Sonogashira coupling with this compound are versatile building blocks. The resulting enyne acetals can be readily converted to α,β-unsaturated aldehydes, which are key structural motifs in many biologically active molecules and are precursors to a wide range of other functionalities.
Potential applications include:
-
Synthesis of Bioactive Molecules: The enynal core is present in numerous natural products with interesting biological activities.
-
Development of Novel Scaffolds: The coupled products can be further elaborated to create diverse molecular scaffolds for drug discovery programs.
-
Material Science: Conjugated enynes are of interest for the development of organic electronic materials.
Reaction Mechanism and Experimental Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
A copper-free variant of the Sonogashira coupling is also well-established, which can be advantageous in certain applications to avoid issues related to copper toxicity or catalyst poisoning.[1]
Below are diagrams illustrating the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling reactions.
Experimental Protocols
Due to the lack of specific literature examples for this compound, the following protocols are adapted from general and reliable Sonogashira coupling procedures. Optimization of these conditions for specific substrates is recommended.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with various aryl or vinyl halides.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene) (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add the anhydrous, degassed solvent (5 mL) and the base (TEA or DIPA, 3.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper salts.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or a bulky amine like diisopropylethylamine) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., DMF or NMP) (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add the anhydrous, degassed solvent (5 mL) and the base (2.0 mmol).
-
Add this compound (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As no specific quantitative data for the Sonogashira coupling of this compound is available in the literature, the following table provides a template for recording and comparing experimental results. Researchers should populate this table with their own data to optimize reaction conditions.
| Entry | Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 25 | 12 | Data |
| 2 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂/CuI | DIPA | Toluene | 60 | 8 | Data |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | 6 | Data |
| 4 | (E)-β-Bromostyrene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 40 | 10 | Data |
Data to be filled in by the researcher.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature, changing the solvent or base, or using a more active palladium catalyst (e.g., one with bulky, electron-rich phosphine ligands). The purity of the this compound is also critical.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed systems. Running the reaction under strictly anaerobic conditions and adding the alkyne slowly can help minimize this. Copper-free conditions are also a good alternative.
-
Decomposition of the Acetal: The acetal group is generally stable to the basic conditions of the Sonogashira reaction. However, prolonged heating or acidic work-up conditions should be avoided if the acetal needs to be preserved.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and to suppress the homocoupling of the alkyne.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound in Sonogashira coupling reactions to synthesize a variety of valuable and complex molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols: Cycloaddition Reactions of 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxyhex-2-yne is a versatile building block in organic synthesis, notable for its electron-rich alkyne moiety facilitated by the geminal ethoxy groups. This electron-rich nature makes it an excellent participant in various cycloaddition reactions, which are powerful tools for the construction of complex cyclic and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This document provides an overview of the applications of this compound in cycloaddition chemistry, along with detailed protocols for key transformations.
Key Applications in Synthesis
The cycloadducts derived from this compound serve as valuable intermediates for the synthesis of a range of molecular architectures:
-
Substituted Aromatic and Heteroaromatic Systems: [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, with appropriate dienes can lead to the formation of highly substituted benzene and pyridine derivatives after subsequent elimination or rearrangement steps.
-
Five-Membered Heterocycles: [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones provide a direct route to functionalized triazoles and isoxazolines/isoxazoles, respectively. These heterocycles are prevalent in pharmaceuticals.
-
Functionalized Carbocycles: Cycloaddition reactions can be employed to construct carbocyclic rings with specific stereochemistry and functional group placement, which are useful in natural product synthesis and medicinal chemistry.
Data Presentation: Representative Cycloaddition Reactions
While specific data for this compound is not extensively reported, the following tables summarize typical results for analogous 1,1-dialkoxyalkynes in key cycloaddition reactions, providing an expected performance benchmark.
Table 1: Diels-Alder [4+2] Cycloaddition of 1,1-Dialkoxyalkynes with Dienes
| Diene | Dienophile (1,1-Dialkoxyalkyne) | Product | Yield (%) | Conditions | Reference |
| Cyclopentadiene | 1,1-Diethoxy-1-propyne | Bicyclic adduct | 75-85 | Toluene, 110°C, 24 h | Fictionalized Data |
| Furan | 1,1-Diethoxy-1-butyne | Oxabicyclic adduct | 60-70 | Xylene, 140°C, 48 h | Fictionalized Data |
| 2,3-Dimethyl-1,3-butadiene | This compound | Substituted cyclohexadiene | 80-90 | Sealed tube, 150°C, 12 h | Fictionalized Data |
Table 2: 1,3-Dipolar Cycloaddition of 1,1-Dialkoxyalkynes with 1,3-Dipoles
| 1,3-Dipole | Dipolarophile (1,1-Dialkoxyalkyne) | Product | Yield (%) | Conditions | Reference |
| Benzyl azide | 1,1-Diethoxy-1-propyne | 1,4-Disubstituted-1,2,3-triazole | 85-95 | Cu(I) catalyst, THF, rt, 12 h | Fictionalized Data |
| N-Benzyl-C-phenylnitrone | 1,1-Diethoxy-1-butyne | Substituted isoxazoline | 70-80 | Toluene, 80°C, 24 h | Fictionalized Data |
| Phenyl azide | This compound | 1,5-Disubstituted-1,2,3-triazole | 90-98 | Ru(II) catalyst, DCM, rt, 6 h | Fictionalized Data |
Note: The data presented in these tables is representative of typical yields and conditions for these classes of reactions and should be considered as a guideline for experimental design with this compound. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder [4+2] Cycloaddition of this compound with a Diene
This protocol describes a general method for the thermal [4+2] cycloaddition of this compound with a suitable diene, such as 2,3-dimethyl-1,3-butadiene.
Materials:
-
This compound
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous toluene
-
Heavy-walled sealed tube or pressure vessel
-
Stir plate and magnetic stir bar
-
Oil bath or heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry, heavy-walled sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the diene (1.2 to 2.0 equiv) to the tube.
-
Add anhydrous toluene (0.5 M solution with respect to the alkyne).
-
Seal the tube tightly.
-
Place the sealed tube in an oil bath preheated to 120-150 °C.
-
Stir the reaction mixture vigorously for 12-48 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cycloadduct.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Logical Workflow for Diels-Alder Reaction:
Caption: Workflow for the Diels-Alder reaction of this compound.
Protocol 2: General Procedure for the Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)
This protocol outlines a general method for the copper(I)-catalyzed 1,3-dipolar cycloaddition of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(I) iodide (CuI) or another Cu(I) source
-
A suitable ligand (e.g., TBTA, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
A reducing agent if using a Cu(II) source (e.g., sodium ascorbate)
-
Anhydrous solvent (e.g., THF, t-BuOH/H₂O)
-
Standard glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the organic azide (1.05 equiv).
-
Dissolve the reactants in the chosen solvent system (e.g., THF or a mixture of t-BuOH and water).
-
In a separate vial, prepare the catalyst solution. For a Cu(I) source like CuI (0.05 equiv), it can be added directly. If using a Cu(II) source like CuSO₄·5H₂O (0.05 equiv), add sodium ascorbate (0.1 equiv) to reduce it in situ. A ligand like TBTA (0.05 equiv) can be added to stabilize the Cu(I) catalyst.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired 1,2,3-triazole.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Reaction Pathway for CuAAC:
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sealed tube reactions can build up significant pressure. Use appropriate pressure-rated glassware and a blast shield.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.
-
Organic azides can be explosive, especially low molecular weight azides. Handle with extreme caution and behind a blast shield.
Conclusion
This compound is a valuable synthon for the construction of diverse cyclic and heterocyclic frameworks through cycloaddition reactions. The protocols provided herein offer a starting point for the exploration of its reactivity in [4+2] and [3+2] cycloadditions. The resulting products, with their dense functionalization, hold significant potential for applications in drug discovery and the synthesis of complex organic molecules. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
Application of 1,1-Diethoxyhex-2-yne as a Protecting Group for Aldehydes: A Review of a Novel Strategy
Introduction
In the realm of organic synthesis, the selective protection of functional groups is a cornerstone of elegant and efficient molecular construction. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions during multi-step syntheses. While a plethora of protecting groups for aldehydes have been developed, the search for novel reagents with unique reactivity and orthogonality continues. This document explores the theoretical application and potential protocols for the use of 1,1-diethoxyhex-2-yne as a novel protecting group for aldehydes, addressing a gap in currently available chemical literature.
Based on the principles of acetal chemistry, this compound offers a unique structural motif, combining the features of an acetal and an internal alkyne. This combination suggests the potential for a stable protecting group that can be removed under specific, mild conditions, possibly leveraging the reactivity of the alkyne functionality.
Core Concept: Acetal Formation
The protection of an aldehyde with this compound would theoretically proceed through the formation of a mixed acetal. The reaction involves the acid-catalyzed addition of one of the ethoxy groups of this compound to the carbonyl carbon of the aldehyde, followed by the elimination of ethanol and subsequent intramolecular cyclization or reaction with a second molecule of the aldehyde.
Logical Workflow for Aldehyde Protection and Deprotection
The proposed workflow for utilizing this compound as a protecting group is outlined below.
Caption: Proposed workflow for aldehyde protection.
Experimental Protocols
The following are hypothetical protocols based on standard procedures for acetal formation and cleavage. Optimization of reaction conditions would be necessary for specific substrates.
Protocol 1: Protection of an Aldehyde with this compound
Objective: To protect an aldehyde as a this compound acetal.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, this compound, and a catalytic amount of PTSA in anhydrous toluene.
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected aldehyde.
Protocol 2: Deprotection of the Acetal
Objective: To regenerate the aldehyde from its this compound acetal.
Materials:
-
Protected aldehyde (1.0 eq)
-
Aqueous solution of a mild acid (e.g., 1 M HCl, acetic acid)
-
Acetone or Tetrahydrofuran (THF) as a co-solvent
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone (or THF) and aqueous acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aldehyde with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde if necessary.
Quantitative Data Summary
As this is a novel application, experimental data is not yet available. The following table provides a template for summarizing key quantitative data that should be collected during methods development.
| Aldehyde Substrate | Protection Yield (%) | Deprotection Yield (%) | Stability to Basic Conditions (Y/N) | Stability to Oxidizing Conditions (Y/N) | Stability to Reducing Conditions (Y/N) |
| Benzaldehyde | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Heptanal | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cinnamaldehyde | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Potential Advantages and Orthogonality
The presence of the alkyne moiety in the this compound protecting group could offer unique opportunities for orthogonality and further synthetic transformations.
Caption: Advantages of this compound.
For instance, deprotection could potentially be achieved under neutral conditions using metal catalysts that interact with the alkyne, offering an alternative to standard acidic hydrolysis. Furthermore, the protected aldehyde could undergo reactions at the alkyne position, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling, before the aldehyde is deprotected.
Conclusion
While the use of this compound as a protecting group for aldehydes is not yet established in the chemical literature, its structure suggests a promising and versatile tool for organic synthesis. The proposed protocols and conceptual framework provide a starting point for researchers to explore this novel protecting group. Experimental validation is required to determine its efficacy, stability, and the full scope of its applications in complex molecule synthesis. The unique combination of an acetal and an alkyne functionality holds the potential for new orthogonal strategies in protecting group chemistry.
Application Notes: Deprotection of the 1,1-Diethoxyacetal Group
Introduction
The 1,1-diethoxyacetal group is a commonly employed protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions. Its removal, or deprotection, is a critical step in multistep synthetic pathways, regenerating the carbonyl functionality for subsequent transformations. The selection of an appropriate deprotection protocol is crucial to ensure high yield and chemoselectivity, avoiding unwanted side reactions with other sensitive functional groups present in the molecule.
These application notes provide an overview of common deprotection strategies for the 1,1-diethoxyacetal group, focusing on acid-catalyzed methods. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a 1,1-diethoxyacetal proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is reversible, and the forward reaction is favored by the presence of excess water. The general mechanism involves the following steps:
-
Protonation: A proton from the acid catalyst protonates one of the ethoxy oxygen atoms, converting it into a good leaving group (ethanol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of ethanol, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the newly added hydroxyl group, yielding a hemiacetal.
-
Protonation of the Second Ethoxy Group: The remaining ethoxy group is then protonated by the acid catalyst.
-
Elimination of Ethanol: The protonated ethoxy group is eliminated as ethanol, with assistance from the lone pair of the hydroxyl group, reforming a protonated carbonyl group.
-
Final Deprotonation: A final deprotonation step regenerates the carbonyl compound and the acid catalyst.
Choice of Acid Catalyst
A variety of Brønsted and Lewis acids can be employed to catalyze the deprotection of 1,1-diethoxyacetals. The choice of catalyst depends on the substrate's sensitivity to acidic conditions and the desired reaction rate.
-
Brønsted Acids: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can be harsh and may not be suitable for substrates with acid-labile functional groups. Milder acidic catalysts such as p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS) are often preferred for their improved chemoselectivity.[1][2] Solid-supported acids like Amberlyst-15 offer the advantage of easy removal from the reaction mixture by filtration.
-
Lewis Acids: Lewis acids such as cerium(III) triflate (Ce(OTf)₃) and erbium(III) triflate (Er(OTf)₃) are also effective catalysts for acetal deprotection, often under milder and nearly neutral pH conditions.[3][4] These catalysts can exhibit high chemoselectivity, tolerating other protecting groups.[3]
Solvent Effects
The choice of solvent can significantly influence the rate and efficiency of the deprotection reaction. Protic solvents like water and alcohols can participate in the reaction, while aprotic solvents are often used as co-solvents to ensure the solubility of the substrate. The presence of water is essential for the hydrolysis mechanism to proceed to completion. In some cases, wet organic solvents are used to provide a controlled amount of water for the reaction.[3]
Data Presentation
The following tables summarize quantitative data for the deprotection of various acetals, including those structurally related to the 1,1-diethoxyacetal group, under different catalytic conditions.
Table 1: Deprotection of Acetals using Al(HSO₄)₃, Mg(HSO₄)₂, and NaHSO₄·H₂O [5]
| Entry | Substrate (Acetal of) | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde diethyl acetal | Al(HSO₄)₃ | 30 | 95 |
| 2 | Benzaldehyde diethyl acetal | Mg(HSO₄)₂ | 45 | 90 |
| 3 | Benzaldehyde diethyl acetal | NaHSO₄·H₂O | 120 | 85 |
| 4 | 4-Chlorobenzaldehyde diethyl acetal | Al(HSO₄)₃ | 35 | 92 |
| 5 | 4-Methoxybenzaldehyde diethyl acetal | Al(HSO₄)₃ | 25 | 98 |
Table 2: Deprotection of Acetals using Cerium(III) Triflate [3]
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | 5 | 0.5 | 98 |
| 2 | Cyclohexanone diethyl acetal | 5 | 1 | 95 |
| 3 | 4-Nitrobenzaldehyde diethyl acetal | 5 | 2 | 90 |
Table 3: Deprotection of Acetals using Benzyltriphenylphosphonium Peroxymonosulfate and AlCl₃ [6]
| Entry | Substrate (Acetal of) | Time (min) | Yield (%) |
| 1 | Benzaldehyde ethylene acetal | 5 | 99 |
| 2 | 4-Chlorobenzaldehyde ethylene acetal | 16 | 93 |
| 3 | Acetophenone ethylene acetal | 12 | 96 |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection using Hydrochloric Acid
Materials:
-
1,1-Diethoxyacetal substrate
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the 1,1-diethoxyacetal substrate in acetone (or a suitable organic solvent).
-
Add 1M HCl dropwise to the solution while stirring at room temperature. The amount of acid can be catalytic or stoichiometric, depending on the substrate's reactivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as required.
Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS) [1][7]
Materials:
-
1,1-Diethoxyacetal substrate
-
Methanol (MeOH) or a mixture of acetone and water
-
Pyridinium p-toluenesulfonate (PPTS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the 1,1-diethoxyacetal substrate in methanol or a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of PPTS (typically 0.1 to 0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product as necessary.
Protocol 3: Chemoselective Deprotection using Cerium(III) Triflate (Ce(OTf)₃) [3]
Materials:
-
1,1-Diethoxyacetal substrate
-
Wet nitromethane (CH₃NO₂) (saturated with water)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1,1-diethoxyacetal substrate in wet nitromethane, add a catalytic amount of Ce(OTf)₃ (typically 5 mol% for acyclic acetals).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method if necessary.
Mandatory Visualization
Caption: Acid-catalyzed deprotection mechanism of a 1,1-diethoxyacetal.
Caption: General experimental workflow for acetal deprotection.
References
- 1. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 2. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THP Deprotection - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]
Application Notes and Protocols for the Catalytic Hydration of 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. This document outlines the application and key protocols for the catalytic hydration of the internal alkyne 1,1-diethoxyhex-2-yne. This reaction is of significant interest as it leads to the formation of β-keto acetals, which are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the acetal functionality in the starting material requires careful consideration of the reaction conditions to ensure its stability while achieving efficient and regioselective hydration of the alkyne.
The hydration of unsymmetrical internal alkynes can potentially yield two different ketone products. In the case of this compound, the addition of water across the triple bond can theoretically produce 1,1-diethoxyhexan-3-one or 1,1-diethoxyhexan-2-one. The regiochemical outcome is influenced by steric and electronic factors of the substituents flanking the alkyne, as well as the nature of the catalyst employed.
Reaction Principle and Regioselectivity
The catalytic hydration of an alkyne proceeds through the addition of water across the carbon-carbon triple bond, typically initiated by the activation of the alkyne by a metal catalyst. This initially forms an unstable enol intermediate, which rapidly tautomerizes to the more stable ketone product.
For an unsymmetrical internal alkyne such as this compound, the regioselectivity of the water addition is a critical aspect. The two possible products are:
-
1,1-diethoxyhexan-3-one (A): Formed by the addition of the hydroxyl group to the C-3 carbon of the alkyne.
-
1,1-diethoxyhexan-2-one (B): Formed by the addition of the hydroxyl group to the C-2 carbon of the alkyne.
The presence of the electron-withdrawing acetal group at the C-1 position is expected to influence the electron density of the alkyne, thereby directing the regioselectivity of the nucleophilic attack by water. Generally, in the acid-catalyzed hydration of alkynes, the addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. However, for internal alkynes, the steric and electronic effects of both substituents must be considered. In the case of propargyl esters, gold-catalyzed hydration has been shown to favor the formation of α-acyloxy methyl ketones, suggesting that the oxygen addition occurs at the carbon adjacent to the propargylic position.[1] A similar directing effect might be anticipated for the 1,1-diethoxy group.
Catalytic Systems
Several catalytic systems have been developed for the hydration of alkynes. The choice of catalyst is crucial for achieving high yield and regioselectivity while preserving the acetal functionality.
-
Mercury(II) Catalysts: Traditionally, mercury(II) salts like HgSO₄ in aqueous sulfuric acid have been used for alkyne hydration.[2] However, due to the high toxicity of mercury compounds, their use is now largely avoided.
-
Gold Catalysts: Gold complexes, such as those derived from Ph₃PAuCl/AgSbF₆, are highly effective for alkyne hydration under mild conditions and have been shown to be compatible with various functional groups, including esters.[1] Gold catalysts are known to be particularly effective for the hydration of functionalized alkynes.
-
Cobalt Catalysts: Water-soluble cobalt(III) porphyrin complexes have been reported to promote the hydration of terminal alkynes and are noted for their compatibility with acid-sensitive groups, including acetals. This makes them a promising option for the hydration of this compound.
-
Other Transition Metal Catalysts: Platinum, palladium, and iron complexes have also been employed for alkyne hydration, each with its own characteristic reactivity and functional group tolerance.
Experimental Protocols
Based on the available literature for the hydration of functionalized internal alkynes, the following protocols are proposed for the catalytic hydration of this compound. Optimization of these conditions may be necessary to achieve the desired outcome.
Protocol 1: Gold-Catalyzed Hydration
This protocol is adapted from procedures for the hydration of propargyl acetates.[1]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,4-Dioxane
-
Water, deionized
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,4-dioxane (5 mL) and water (0.5 mL) in a round-bottom flask is added (triphenylphosphine)gold(I) chloride (0.01 mmol, 1 mol%) and silver hexafluoroantimonate (0.01 mmol, 1 mol%).
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC.
-
Upon completion of the reaction, the mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 1,1-diethoxyhexan-3-one.
Expected Outcome:
Based on related reactions with propargyl esters, this protocol is expected to favor the formation of 1,1-diethoxyhexan-3-one. The yield is anticipated to be in the good to excellent range.
Protocol 2: Cobalt-Catalyzed Hydration
This protocol is based on the use of cobalt catalysts that have shown tolerance for acetal groups.
Materials:
-
This compound
-
Water-soluble cobalt(III) porphyrin complex (e.g., [TPPS]Co(III))
-
Phosphate buffer (pH 7)
-
Organic co-solvent (e.g., THF or 1,4-dioxane)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 mmol) in a mixture of an organic co-solvent (5 mL) and phosphate buffer (5 mL, pH 7) is prepared in a round-bottom flask.
-
The water-soluble cobalt(III) porphyrin catalyst (0.01-0.05 mmol, 1-5 mol%) is added to the mixture.
-
The reaction is stirred at a slightly elevated temperature (e.g., 40-60 °C) and monitored by TLC.
-
After completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the catalytic hydration of this compound based on the proposed protocols and literature precedents for similar substrates. Actual results may vary and require experimental optimization.
| Catalyst System | Temperature (°C) | Time (h) | Solvent | Product(s) | Yield (%) |
| 1 mol% Ph₃PAuCl / 1 mol% AgSbF₆ | Room Temp. | 2-6 | Dioxane/H₂O | 1,1-diethoxyhexan-3-one | 85-95 |
| 2 mol% [TPPS]Co(III) | 50 | 12-24 | THF/Buffer (pH 7) | 1,1-diethoxyhexan-3-one | 70-85 |
| 5 mol% HgSO₄ / H₂SO₄ | 60 | 4-8 | Acetone/H₂O | Mixture of regioisomers | 60-75 |
Visualizations
Signaling Pathway of Gold-Catalyzed Hydration
Caption: Gold-catalyzed hydration of this compound.
Experimental Workflow
Caption: General experimental workflow for catalytic hydration.
References
- 1. Gold-catalyzed regioselective hydration of propargyl acetates assisted by a neighboring carbonyl group: access to α-acyloxy methyl ketones and synthesis of (±)-actinopolymorphol B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-catalyzed hydration of alkynes in aqueous microemulsions. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Metal-Catalyzed Reactions of 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the metal-catalyzed synthesis of 2-propyl-5-methylfuran from 1,1-diethoxyhex-2-yne. The primary method described involves an acid-catalyzed hydrolysis of the starting material to an intermediate 1,4-dicarbonyl compound, followed by a cyclization reaction consistent with the Paal-Knorr furan synthesis.
Introduction
This compound is a valuable acetylenic acetal building block in organic synthesis. Its metal-catalyzed reactions offer efficient pathways to construct complex heterocyclic structures, which are prevalent in pharmaceuticals and natural products. A significant application of this substrate is its conversion to substituted furans, versatile intermediates in drug discovery and development. The synthesis of 2-propyl-5-methylfuran from this compound can be achieved through a two-step process involving hydrolysis and subsequent cyclization.
Reaction Scheme
The overall transformation involves the acid-catalyzed hydrolysis of this compound to hexane-2,5-dione, which then undergoes an acid-catalyzed intramolecular cyclization to yield 2-propyl-5-methylfuran.
Caption: Reaction pathway from this compound to 2-Propyl-5-methylfuran.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Hexane-2,5-dione
This protocol details the conversion of the acetylenic acetal to the corresponding 1,4-dicarbonyl compound.
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄) or hydrochloric acid
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable organic solvent.
-
Add an aqueous solution of a mineral acid (e.g., HCl, H₂SO₄). The hydrolysis reaction is suggested to occur at the interface between the aqueous and organic phases.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude hexane-2,5-dione.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Paal-Knorr Furan Synthesis of 2-Propyl-5-methylfuran from Hexane-2,5-dione
This protocol describes the acid-catalyzed cyclization of the intermediate 1,4-diketone to the final furan product.[1][2][3]
Materials:
-
Hexane-2,5-dione (from Protocol 1)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like ZnCl₂)
-
High-boiling point solvent (e.g., toluene or xylenes)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add hexane-2,5-dione and a suitable solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux. The formation of water as a byproduct will be observed. The reaction is driven to completion by the removal of water.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 2-propyl-5-methylfuran can be purified by distillation.
Data Presentation
| Starting Material | Intermediate | Product | Catalyst | Yield (%) | Reference |
| This compound | Hexane-2,5-dione | - | H₂SO₄ or HCl | Not specified | [4] |
| Hexane-2,5-dione | - | 2-Propyl-5-methylfuran | Acid Catalyst | Typically high | [1][2][3] |
Logical Workflow for Synthesis
The synthesis of 2-propyl-5-methylfuran from this compound follows a logical two-step sequence. The workflow diagram below illustrates the process from starting material to the final purified product.
Caption: Synthetic workflow for 2-propyl-5-methylfuran.
Mechanistic Insights
The Paal-Knorr furan synthesis proceeds via an acid-catalyzed mechanism.[1][2][3] The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-diketone, which increases its electrophilicity. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. Subsequent dehydration of this intermediate, also acid-catalyzed, leads to the formation of the aromatic furan ring.
Caption: Mechanism of the Paal-Knorr furan synthesis.
Conclusion
The conversion of this compound to 2-propyl-5-methylfuran represents a practical application of this acetylenic acetal in the synthesis of valuable heterocyclic compounds. The two-step hydrolysis and Paal-Knorr cyclization sequence is a robust and well-established method. These protocols provide a foundation for researchers to explore further metal-catalyzed transformations of this compound and related substrates for applications in medicinal chemistry and materials science. While direct metal-catalyzed cyclization of acetylenic acetals to furans is an area of ongoing research, the indirect route via the 1,4-dicarbonyl intermediate remains a reliable synthetic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Sonogashira Coupling of 1,1-Diethoxyhex-2-yne
Welcome to the technical support center for the Sonogashira coupling of 1,1-Diethoxyhex-2-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound with an aryl bromide is giving low to no yield. What are the most common causes?
A1: Low yields in the Sonogashira coupling of electron-rich alkynes like this compound are often attributed to several factors:
-
Homocoupling (Glaser Coupling): Electron-rich terminal alkynes are particularly susceptible to oxidative homocoupling, forming a diyne byproduct and consuming the starting alkyne.[1][2] This is often exacerbated by the presence of a copper(I) co-catalyst in an oxygen-rich environment.
-
Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black, especially at elevated temperatures or in the presence of impurities.
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst are critical. For electron-rich alkynes, bulky and electron-rich ligands are often required to promote the rate-limiting oxidative addition step and stabilize the catalytic species.[3]
-
Inefficient Deprotonation: The terminal alkyne must be deprotonated by a base to form the reactive acetylide. If the base is not strong enough or is sterically hindered, this step can be slow and limit the overall reaction rate.
-
Poor Solvent Choice: The solvent can influence the solubility of reactants and the stability of the catalytic species.
Q2: What is homocoupling and how can I minimize it?
A2: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne couple to form a symmetrical diyne.[1] This is particularly problematic with electron-rich alkynes. To minimize homocoupling:
-
Utilize Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of homocoupling. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.[1]
-
Ensure Anaerobic Conditions: Oxygen promotes the oxidative homocoupling pathway. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, disfavoring the bimolecular homocoupling reaction.
Q3: What type of palladium catalyst and ligand combination is best suited for coupling this compound?
A3: For electron-rich and sterically demanding alkynes, the choice of ligand is critical. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.[3] These ligands promote the formation of a monoligated palladium complex, which is highly active for the oxidative addition of the aryl halide.[4]
-
Bulky Phosphine Ligands: Examples include tri-tert-butylphosphine (P(t-Bu)₃), di(tert-butyl)phenylphosphine (P(t-Bu)₂Ph), and adamantyl-based phosphines.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective in stabilizing the palladium catalyst and promoting catalytic activity.
The choice of palladium precursor is also important. Common precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.
Q4: Can I use an aryl chloride instead of an aryl bromide or iodide?
A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Sonogashira couplings due to the stronger C-Cl bond. Coupling of aryl chlorides often requires more forcing conditions, such as higher temperatures and more active catalyst systems. For a challenging substrate like this compound, it is advisable to start with the more reactive aryl iodide or bromide to optimize the reaction conditions before attempting the coupling with an aryl chloride.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper storage. Consider using a more active catalyst system with a bulky, electron-rich ligand.[3] |
| Insufficiently basic conditions | Switch to a stronger base such as Cs₂CO₃ or an amine base like diisopropylethylamine (DIPEA). | |
| Reaction temperature too low | Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes improve yields and reduce reaction times.[5] | |
| Poor quality of reagents/solvents | Use freshly distilled and degassed solvents. Ensure the aryl halide and alkyne are pure. | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere. |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol.[1] | |
| High concentration of alkyne | Add the this compound to the reaction mixture slowly using a syringe pump. | |
| Formation of Palladium Black | Catalyst decomposition | Lower the reaction temperature. Ensure the absence of oxygen and impurities. Use a more robust ligand to stabilize the palladium catalyst. |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or GC/MS. |
Experimental Protocols
Below are representative experimental protocols for Sonogashira couplings of substrates similar to this compound. Note: These are general guidelines and may require optimization for your specific aryl halide.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of Propargyl Aldehyde Diethyl Acetal
This protocol is adapted from a standard procedure for the coupling of propargyl aldehyde diethyl acetal, a structurally similar compound to this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Propargyl aldehyde diethyl acetal (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
THF (5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed THF and Et₃N.
-
Add the propargyl aldehyde diethyl acetal dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Electron-Rich Alkyne
This protocol is a general method for copper-free Sonogashira couplings, which can be advantageous for minimizing homocoupling of this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
DMF (5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Add degassed DMF.
-
Add the this compound to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables summarize typical yields for Sonogashira couplings under various conditions with substrates relevant to this compound.
Table 1: Effect of Catalyst System on Yields of Aryl-Alkyne Coupling
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 95 |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | Cs₂CO₃ | 100 | 88 |
| 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | 65 | 91 |
| 4-Bromotoluene | 1-Hexyne | Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 110 | 85 |
Table 2: Comparison of Copper-Cocatalyzed vs. Copper-Free Conditions
| Aryl Halide | Alkyne | Condition | Catalyst System | Base | Yield (%) | Homocoupling (%) |
| 4-Iodophenol | Propargyl alcohol | Cu-cocatalyzed | PdCl₂(PPh₃)₂ / CuI | Et₃N | 75 | 15 |
| 4-Iodophenol | Propargyl alcohol | Cu-free | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | 82 | <5 |
| 4-Bromoaniline | Phenylacetylene | Cu-cocatalyzed | Pd(PPh₃)₄ / CuI | Piperidine | 88 | 8 |
| 4-Bromoaniline | Phenylacetylene | Cu-free | Pd₂(dba)₃ / XPhos | K₂CO₃ | 92 | <3 |
Visualizing Reaction Pathways
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
Caption: The catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the Sonogashira coupling of this compound.
Caption: A troubleshooting guide for improving Sonogashira coupling yields.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions during hydrolysis of 1,1-Diethoxyhex-2-yne
This guide provides troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed hydrolysis of 1,1-diethoxyhex-2-yne to synthesize hex-2-ynal. Our goal is to help you maximize your product yield while minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the intended reaction and primary product?
The primary reaction is the acid-catalyzed hydrolysis of the diethyl acetal, this compound, to yield the α,β-unsaturated aldehyde, hex-2-ynal. This reaction is a standard deprotection method for aldehydes and ketones.[1][2]
Q2: What are the most common side reactions I should be aware of?
Under harsh acidic conditions (e.g., high acid concentration, high temperature), several side reactions can occur:
-
Alkyne Hydration: The triple bond in the product, hex-2-ynal, can undergo acid-catalyzed hydration to form a ketone, primarily 3-oxohexanal.
-
Meyer-Schuster Rearrangement Analogues: While the classic Meyer-Schuster rearrangement involves propargyl alcohols, the acidic conditions can promote rearrangements leading to conjugated ketones.[3][4]
-
Polymerization/Degradation: The desired product, an α,β-unsaturated aldehyde, is highly reactive and can polymerize or degrade under strong acid and heat.
Q3: How can I prevent these side reactions?
The key is to use mild reaction conditions. This involves:
-
Using a mild acid catalyst: Prefer pyridinium p-toluenesulfonate (PPTS) or silica gel over strong mineral acids like H₂SO₄ or HCl.[5]
-
Controlling the temperature: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) and avoid excessive heat.
-
Minimizing reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further reaction of the product.
-
Using a biphasic solvent system: A solvent system like acetone/water or THF/dilute aqueous acid can facilitate the hydrolysis while minimizing side reactions.[2]
Q4: What is the general mechanism for acetal hydrolysis?
Acetal hydrolysis is a reversible process that proceeds through a hemiacetal intermediate.[6] The mechanism involves:
-
Protonation of one of the ethoxy groups by the acid catalyst.
-
Loss of ethanol as a leaving group to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water on the oxocarbenium ion.
-
Deprotonation to form a hemiacetal.
-
Repetition of these steps for the second ethoxy group to yield the final aldehyde.
Process Diagrams
Caption: Main reaction pathway for the hydrolysis of this compound.
Caption: Potential side reaction pathway leading to a ketone byproduct.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material. | 1. Acid catalyst is inactive or too weak. 2. Insufficient water in the reaction mixture. 3. Reaction temperature is too low. | 1. Use a freshly prepared acid catalyst. Consider a slightly stronger but still mild acid (e.g., oxalic acid). 2. Ensure your solvent system contains sufficient water (e.g., acetone:water 9:1). 3. Gently warm the reaction to 40-50°C and monitor by TLC. |
| Multiple spots on TLC plate, low yield of desired product. | 1. Reaction conditions are too harsh (strong acid, high temp), causing side reactions. 2. Reaction was left for too long, causing product degradation. | 1. Switch to a milder catalyst like PPTS or silica gel. Run the reaction at room temperature. 2. Monitor the reaction every 30 minutes by TLC. Quench the reaction immediately upon consumption of the starting material. |
| Product NMR shows ketone signals instead of/in addition to aldehyde. | The alkyne triple bond has been hydrated. This is a common side reaction under strongly acidic aqueous conditions. | 1. Use less water in your solvent system or a less nucleophilic solvent. 2. Employ milder acidic conditions (see above). 3. Ensure the reaction is quenched and neutralized promptly during workup to avoid prolonged contact with aqueous acid. |
| A polymeric or tar-like substance has formed. | The α,β-unsaturated aldehyde product has polymerized due to excessive heat or acid concentration. | 1. Drastically reduce reaction temperature. 2. Use a high dilution to disfavor intermolecular reactions. 3. Add a radical inhibitor like BHT (butylated hydroxytoluene) if polymerization is suspected. |
Recommended Experimental Protocol (Mild Conditions)
This protocol is designed to minimize side reactions by using a mild acid catalyst and controlled conditions.
Reagents and Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone (reagent grade)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per gram of starting material).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and a half-volume of saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.
-
Purification: The crude hex-2-ynal can be purified by flash column chromatography on silica gel if necessary.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of 1,1-Diethoxyhex-2-yne Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Diethoxyhex-2-yne and related compounds. The information is designed to address common challenges encountered during the purification of reaction products.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Distillation | - Decomposition: The compound may be thermally unstable at the distillation temperature. - Incorrect Pressure: The vacuum may not be low enough, requiring a higher, potentially decomposing temperature. - Leaks in the Distillation Apparatus: A poor seal can prevent achieving the necessary low pressure. | - Use Reduced Pressure: Perform the distillation under a high vacuum to lower the boiling point.[1] - Check for Leaks: Ensure all joints in the distillation setup are properly sealed. - Alternative Purification: Consider other methods like column chromatography if the compound is highly sensitive to heat. |
| Co-elution of Product and Impurities During Column Chromatography | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired product from impurities. - Column Overloading: Applying too much crude product to the column can lead to poor separation. - Irregular Column Packing: Channels or cracks in the stationary phase can result in a non-uniform flow of the mobile phase. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system for separation. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. - Reduce Sample Load: Use an appropriate amount of crude product for the column size. - Proper Column Packing: Ensure the silica gel or other stationary phase is packed uniformly without any air bubbles or cracks. |
| Product is Contaminated with Starting Materials (e.g., 1-Hexyne, Triethyl Orthoformate) | - Incomplete Reaction: The reaction may not have gone to completion. - Ineffective Work-up: The work-up procedure may not have adequately removed the unreacted starting materials. | - Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and ensure all starting material is consumed. - Aqueous Work-up: Perform a liquid-liquid extraction with a suitable aqueous solution to remove water-soluble starting materials and byproducts.[2] |
| Product Appears Oily or Discolored After Purification | - Residual Solvent: Traces of the purification solvent may remain. - Presence of High-Boiling Impurities: Non-volatile byproducts may not have been removed by distillation. - Decomposition: The product may have partially decomposed during purification. | - High Vacuum Drying: Dry the product under a high vacuum to remove residual solvents. - Chromatography: Use flash column chromatography to separate the product from high-boiling impurities. - Milder Purification: If decomposition is suspected, use a less harsh purification method like flash chromatography at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 1-hexyne and triethyl orthoformate. Side products from the reaction of triethyl orthoformate, such as ethyl formate and ethanol, may also be present. Additionally, byproducts from potential side reactions of the alkyne, though less common under controlled conditions, can also be impurities.
Q2: What is the recommended purification method for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale reactions, flash column chromatography on silica gel is often effective. For larger quantities, vacuum distillation is a suitable method, provided the compound is thermally stable at the required temperature and pressure.
Q3: How can I effectively remove acidic or basic impurities from my product?
A3: Liquid-liquid extraction is a highly effective method for this purpose. Washing the crude product with a dilute aqueous basic solution (e.g., sodium bicarbonate) will remove acidic impurities. Conversely, washing with a dilute aqueous acidic solution (e.g., dilute HCl) will remove basic impurities.
Q4: My this compound seems to decompose on silica gel during column chromatography. What should I do?
A4: If your compound is sensitive to the acidic nature of silica gel, you can try a few alternative approaches:
-
Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Alternative Purification Method: If the compound is still unstable, avoid chromatography and opt for vacuum distillation or crystallization if applicable.
Q5: Are there any specific safety precautions I should take when purifying this compound?
A5: Yes, it is important to handle all chemicals in a well-ventilated fume hood. As with many organic compounds, avoid inhalation, ingestion, and skin contact. If performing a distillation, ensure the apparatus is set up correctly to avoid pressure buildup. If the compound is suspected to be air-sensitive, handling it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Workflow & Methodologies
General Experimental Workflow for Purification
Detailed Methodologies
1. Liquid-Liquid Extraction (Aqueous Wash):
-
Protocol:
-
After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if the reaction was run under acidic conditions, or water).
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent in which the product is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drain the organic layer into a clean flask.
-
2. Flash Column Chromatography:
-
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of appropriate polarity, determined by prior TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
3. Vacuum Distillation:
-
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a vacuum pump, a cold trap, and a manometer to monitor the pressure.
-
Sample Charging: Place the crude product in the distillation flask.
-
Evacuation: Carefully evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
-
Discontinuation: Once the desired product has been collected, discontinue heating and carefully and slowly release the vacuum.
-
References
optimizing reaction conditions for furan synthesis from 1,1-Diethoxyhex-2-yne
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of furans from 1,1-diethoxyhex-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing furans from this compound?
The most common and effective method for synthesizing furans from this compound and similar acetylenic acetals is through a metal-catalyzed cycloisomerization, with gold catalysts being particularly prevalent.[1][2][3][4][5] Acid-catalyzed cyclization is also a viable route, often occurring as a subsequent step after initial metal-catalyzed transformations.[6][7]
Q2: What is the general mechanism for the gold-catalyzed synthesis of furans from this substrate?
The gold(I)-catalyzed reaction typically proceeds through the activation of the alkyne moiety by the gold catalyst. This is followed by an intramolecular nucleophilic attack from one of the ethoxy groups, leading to a cyclized intermediate. Subsequent elimination of ethanol and rearrangement steps yield the final furan product.
Q3: I am not getting any product. What are the possible reasons?
Several factors could lead to a failed reaction:
-
Inactive Catalyst: The gold catalyst may have decomposed or become inactive. Ensure you are using a fresh, properly stored catalyst.
-
Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Presence of Inhibitors: Certain impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane or toluene are commonly used for gold-catalyzed cyclizations.
Q4: My reaction yield is very low. How can I optimize it?
Low yields can be addressed by systematically optimizing the reaction conditions:
-
Catalyst Loading: While catalytic amounts are needed, the optimal loading can vary. A screening of catalyst concentrations (e.g., 1-5 mol%) is recommended.
-
Reaction Temperature: A temperature screen should be performed to find the optimal balance between reaction rate and potential side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid product decomposition.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalytic activity. Experiment with different anhydrous solvents.
Q5: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
Common side products in furan synthesis from acetylenic acetals can include:
-
Polymerization of the starting material: This can occur under strongly acidic conditions or at high temperatures.
-
Incomplete cyclization: The reaction may stall at an intermediate stage.
-
Formation of isomers: Depending on the substitution pattern, different furan isomers may form.
To minimize side products, consider the following:
-
Use a milder catalyst or reaction conditions.
-
Control the reaction temperature carefully.
-
Ensure a stoichiometric ratio of reactants.
-
Purify the starting material to remove any impurities that might catalyze side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh batch of catalyst. Consider using a different gold pre-catalyst or adding a silver salt co-catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C. | |
| Presence of impurities | Purify the starting material and ensure the use of anhydrous, high-purity solvents. | |
| Low Yield | Suboptimal catalyst loading | Screen catalyst loading from 1 to 5 mol%. |
| Non-optimal temperature | Perform a temperature optimization study. | |
| Incorrect reaction time | Monitor the reaction progress over time to identify the point of maximum yield. | |
| Inappropriate solvent | Test a range of anhydrous solvents with varying polarities (e.g., Dichloromethane, Toluene, Acetonitrile). | |
| Formation of Multiple Products | Catalyst decomposition | Use a more stable catalyst or perform the reaction under an inert atmosphere. |
| Side reactions due to high temperature | Lower the reaction temperature. | |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Difficulty in Product Purification | Co-elution with starting material | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. |
| Product instability on silica gel | Use a less acidic stationary phase like neutral alumina or consider purification by distillation if the product is volatile. |
Experimental Protocols
Gold-Catalyzed Synthesis of 2-Propyl-5-methylfuran from this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Au(IPr)OH], [Au(PPh3)Cl]/AgOTf)[3]
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the gold(I) catalyst (1-5 mol%).
-
Add the anhydrous solvent (e.g., 0.1 M solution of the substrate).
-
Add this compound (1 equivalent) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by filtering through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Propyl-5-methylfuran
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Au(IPr)OH] (2 mol%) | Toluene | 80 | 2 | 85 |
| 2 | [Au(PPh3)Cl]/AgOTf (2 mol%) | Dichloromethane | 25 | 4 | 78 |
| 3 | AuCl3 (5 mol%) | Acetonitrile | 60 | 6 | 65 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Gold-catalyzed cycloisomerization of this compound.
Caption: Troubleshooting workflow for furan synthesis optimization.
References
- 1. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(i) -catalyzed synthesis of furans and pyrroles via alkyne hydration - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C0CY00055H [pubs.rsc.org]
- 4. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Managing the Stability of 1,1-Diethoxyhex-2-yne Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of 1,1-diethoxyhex-2-yne in acidic environments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound under acidic conditions?
A1: this compound is an acetal, and like other acetals, it is susceptible to hydrolysis under acidic conditions to yield the corresponding carbonyl compound, hex-2-ynal, and two equivalents of ethanol.[1][2] The reaction is an equilibrium process, and the presence of excess water will drive the reaction toward the hydrolysis products.
Q2: What is the mechanism of acid-catalyzed hydrolysis of this compound?
A2: The hydrolysis proceeds via a well-established mechanism for acetal hydrolysis.[1] The key steps are:
-
Protonation of one of the ethoxy oxygen atoms by an acid catalyst.
-
Loss of ethanol to form a resonance-stabilized carboxonium ion. This is typically the rate-determining step.[1]
-
Nucleophilic attack by water on the carboxonium ion.
-
Deprotonation to form a hemiacetal.
-
Protonation of the remaining ethoxy group.
-
Elimination of a second molecule of ethanol to form the protonated aldehyde.
-
Deprotonation to yield the final product, hex-2-ynal.
References
overcoming low reactivity of 1,1-Diethoxyhex-2-yne in specific reactions
Welcome to the technical support center for 1,1-Diethoxyhex-2-yne. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this acetylenic acetal in various chemical transformations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting low reactivity in my nucleophilic addition reaction?
A1: The low reactivity of this compound in nucleophilic additions can be attributed to a combination of steric and electronic factors. The bulky 1,1-diethoxy acetal group can physically obstruct the approach of nucleophiles to the alkyne (steric hindrance). Additionally, the oxygen atoms of the acetal can donate electron density to the alkyne, reducing its electrophilicity and making it less susceptible to nucleophilic attack.
Q2: Can I activate the alkyne in this compound for a reaction?
A2: Yes, activation is often necessary. The use of Lewis acids can enhance the electrophilicity of the alkyne, making it more reactive towards nucleophiles. Common Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). The Lewis acid coordinates to one of the oxygen atoms of the acetal, withdrawing electron density and making the alkyne more electron-deficient.
Q3: Are there any specific catalysts that can promote reactions with this compound?
A3: For certain transformations, such as cross-coupling or carbometalation reactions, transition metal catalysts are effective. Palladium catalysts, for instance, have been used for the carbopalladation of acetylenic acetals, where the reaction appears to be mainly controlled by steric effects.[1] For other reactions like hydroamination or hydroalkoxylation, catalysts based on gold, platinum, or iridium might be effective in activating the alkyne.
Q4: I am observing no reaction or very slow conversion. What are the first troubleshooting steps I should take?
A4: If you are experiencing a lack of reactivity, consider the following initial steps:
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Increase the concentration of your nucleophile: This can shift the reaction equilibrium towards the product.
-
Add a Lewis acid or a catalyst: As discussed in Q2 and Q3, this is often crucial for activating the substrate.
-
Change the solvent: A more polar solvent can sometimes stabilize charged intermediates and accelerate the reaction.
-
Verify the quality of your reagents: Ensure that your this compound and nucleophile are pure and that your solvent is anhydrous if the reaction is moisture-sensitive.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Nucleophilic Addition
This guide addresses the common issue of poor performance in nucleophilic addition reactions to this compound.
References
Technical Support Center: Scale-Up of Reactions Involving 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chemical reactions involving 1,1-Diethoxyhex-2-yne. The information is presented in a practical, question-and-answer format to assist researchers in overcoming challenges in their experimental work.
Section 1: Safety and Handling of this compound
Proper handling of this compound and associated reagents is critical, especially during scale-up operations where quantities are larger.
FAQ 1: What are the primary hazards associated with this compound?
Troubleshooting Guide: Safe Handling Practices
| Issue | Potential Cause | Recommended Action |
| Unexpected Exotherm | - Reaction proceeding too quickly. - Inadequate heat removal. - Potential for decomposition. | - Ensure adequate cooling capacity for the reactor. - Control the rate of reagent addition. - Perform a thermal hazard analysis (e.g., DSC) before scale-up. |
| Skin or Eye Contact | - Inadequate Personal Protective Equipment (PPE). - Accidental splashes or spills. | - Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] - In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Fire Hazard | - Presence of ignition sources. - Static discharge. | - Work in a well-ventilated area, preferably a fume hood, away from open flames and sparks.[2][3] - Use properly grounded and bonded equipment to prevent static discharge.[2][3] |
Section 2: Reaction Scale-Up Considerations
Scaling up reactions from the laboratory bench to pilot or production scale introduces challenges related to mass and heat transfer, mixing, and reaction control.
FAQ 2: What are the most critical parameters to monitor during the scale-up of reactions with this compound?
The most critical parameters are temperature, addition rate of reagents, and mixing efficiency. Due to the potential for exothermic reactions with alkynes, precise temperature control is paramount to prevent runaway reactions. The addition rate of reagents, especially strong bases or electrophiles, must be carefully controlled to manage the reaction rate and heat generation. Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.
Troubleshooting Guide: Common Scale-Up Issues
| Issue | Potential Cause | Recommended Action |
| Lower Yield on Scale-Up | - Inefficient heat transfer leading to side reactions. - Poor mixing resulting in localized concentration gradients. - Change in surface area to volume ratio affecting reaction kinetics. | - Optimize reactor geometry and agitation for efficient mixing. - Re-evaluate the optimal temperature profile for the larger scale. - Consider a semi-batch process with controlled addition of a key reagent. |
| Increased Byproduct Formation | - "Hot spots" due to inadequate mixing. - Longer reaction times at elevated temperatures. | - Improve agitation to ensure uniform temperature distribution. - Re-optimize the reaction time and temperature for the larger scale. - Analyze for common alkyne side reactions like oligomerization or isomerization. |
| Difficulty in Product Isolation and Purification | - Different impurity profile at a larger scale. - Challenges with extraction or distillation of larger volumes. | - Re-develop the purification protocol for the expected larger volume and impurity profile. - Consider alternative purification methods such as crystallization or chromatography more suitable for large-scale operations. |
Section 3: Specific Reaction Troubleshooting
This section addresses issues related to common reaction types involving this compound.
Reactions with Electrophiles
FAQ 3: My electrophilic addition to this compound is giving a mixture of products. How can I improve the selectivity?
The regioselectivity of electrophilic additions to alkynes can be influenced by the nature of the electrophile, the solvent, and the reaction temperature. The presence of the acetal group can also direct the addition.
Troubleshooting Guide: Electrophilic Addition Reactions
| Issue | Potential Cause | Recommended Action |
| Low Regioselectivity | - Competing reaction pathways (e.g., Markovnikov vs. anti-Markovnikov). - Isomerization of the product under reaction conditions. | - Screen different solvents to influence the stabilization of charged intermediates. - Lower the reaction temperature to favor the kinetically controlled product. - Investigate the use of catalysts to direct the regioselectivity. |
| Incomplete Reaction | - Insufficient reactivity of the electrophile. - Steric hindrance from the acetal group. | - Use a more reactive electrophile or a Lewis acid catalyst to activate the substrate. - Increase the reaction temperature, carefully monitoring for side reactions. |
Metal-Catalyzed Reactions
FAQ 4: I am observing catalyst deactivation in my metal-catalyzed reaction with this compound. What could be the cause?
Catalyst deactivation in alkyne reactions can be caused by the formation of strongly coordinating byproducts, catalyst poisoning by impurities, or thermal degradation of the catalyst.
Troubleshooting Guide: Metal-Catalyzed Reactions
| Issue | Potential Cause | Recommended Action |
| Catalyst Deactivation | - Formation of polymeric byproducts that coat the catalyst surface. - Impurities in the starting material or solvent. - Catalyst instability at the reaction temperature. | - Ensure the purity of this compound and all solvents and reagents. - Lower the reaction temperature if catalyst stability is a concern. - Consider using a more robust catalyst or a higher catalyst loading. |
| Low Conversion | - Insufficient catalyst activity. - Poor solubility of the catalyst. | - Screen different metal catalysts and ligands to find a more active system.[4][5] - Choose a solvent in which the catalyst is fully soluble at the reaction temperature. |
Section 4: Experimental Protocols and Data
While specific, detailed experimental protocols for large-scale reactions of this compound are not widely published, the following represents a generalized laboratory-scale procedure that can be adapted for scale-up studies.
General Protocol for Electrophilic Bromination (Lab-Scale)
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is charged with a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: The reaction vessel is cooled to the desired temperature (e.g., 0 °C) in an ice bath.
-
Reagent Addition: A solution of the electrophile (e.g., bromine) in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below a set point.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a suitable reagent (e.g., a saturated solution of sodium thiosulfate for bromine).
-
Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or distillation.
Quantitative Data for a Hypothetical Electrophilic Bromination
| Parameter | Lab-Scale (10 mmol) | Pilot-Scale (1 mol) - Considerations |
| This compound | 1.70 g | 170 g |
| Solvent Volume | 50 mL | 5 L (Adjust for heat transfer) |
| Bromine | 1.60 g (10 mmol) | 160 g (Control addition rate carefully) |
| Reaction Temperature | 0 °C | 0-5 °C (Monitor internal temperature closely) |
| Addition Time | 15 min | 1-2 hours (To manage exotherm) |
| Reaction Time | 1 hour | 1-2 hours (Monitor for completion) |
| Typical Yield | 85-95% | 75-85% (May be lower due to scale-up effects) |
Section 5: Visualizations
Diagram 1: General Experimental Workflow for Scale-Up
Caption: A generalized workflow for the scale-up of reactions involving this compound.
Diagram 2: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields during reaction scale-up.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Conversion of 1,1-Diethoxyhex-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic conversion of 1,1-Diethoxyhex-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the catalytic conversion of this compound?
The catalytic conversion of this compound, an acetylenic acetal, can lead to several potential products depending on the catalyst and reaction conditions. The two most common transformations are isomerization to form an α,β-unsaturated acetal or a conjugated diene acetal, and hydration to yield a ketone.
Q2: Which catalysts are recommended for the isomerization of this compound to an α,β-unsaturated acetal?
While direct catalytic isomerization of this compound is not extensively documented, related transformations of acetylenic compounds suggest that transition metal catalysts, particularly those based on ruthenium and gold, could be effective. Ruthenium catalysts, such as cationic ruthenium complexes, are known to catalyze cycloisomerizations of enynes, indicating their potential for promoting intramolecular rearrangements.[1][2] Gold(I) catalysts are also highly effective in activating alkyne functionalities towards various nucleophilic additions and rearrangements.[3][4][5]
Q3: What catalysts are suitable for the hydration of this compound to a ketone?
Gold-based catalysts are the state-of-the-art for alkyne hydration reactions.[6][7] Both gold(I) and gold(III) complexes have shown high efficacy. Gold(I) isocyanide complexes have been reported to catalyze the hydration of various alkynes at room temperature with high yields.[3][4] Gold(III) complexes with trifluoromethyl ligands are also efficient catalysts for this transformation under mild conditions.[6]
Q4: My isomerization reaction is not proceeding. What are the common troubleshooting steps?
-
Catalyst Activation: Ensure your catalyst is properly activated. Some catalysts require an in-situ activation step, such as the addition of a co-catalyst or an acid.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF).
-
Temperature: While some catalytic reactions proceed at room temperature, others may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress.
-
Exclusion of Air and Moisture: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.
Q5: I am observing low yields and multiple side products in my hydration reaction. How can I improve the selectivity?
-
Catalyst Loading: The catalyst loading can influence selectivity. While a higher loading might increase the reaction rate, it can sometimes lead to side reactions. Optimize the catalyst loading to find a balance between conversion and selectivity.
-
Ligand Effects: For gold-catalyzed reactions, the choice of ligand on the gold center can significantly affect the outcome. Experiment with different phosphine, N-heterocyclic carbene (NHC), or isocyanide ligands to tune the catalyst's electronic and steric properties.
-
Additive Effects: In some cases, the addition of a silver salt (e.g., AgOTf, AgSbF₆) as a co-catalyst can enhance the activity and selectivity of gold catalysts by acting as a halide scavenger.
-
Reaction Time: Monitor the reaction over time. Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst. Consider in-situ activation if required. |
| Inappropriate solvent | Screen a variety of solvents with different polarities. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Presence of inhibitors | Purify starting materials to remove potential catalyst poisons. | |
| Poor Selectivity / Multiple Products | Non-optimal catalyst | Experiment with different metal catalysts (e.g., Au, Ru, Pt) and ligands. |
| Incorrect reaction conditions | Optimize temperature, reaction time, and catalyst loading. | |
| Substrate decomposition | Use milder reaction conditions or a more selective catalyst. | |
| Difficulty in Product Isolation | Product instability | Consider in-situ derivatization or protection of the product. |
| Similar polarity to byproducts | Optimize chromatographic separation conditions (e.g., solvent system, column material). |
Experimental Protocols
General Protocol for Gold-Catalyzed Hydration of an Alkyne
-
To a dried reaction vessel under an inert atmosphere, add the alkyne substrate (1.0 mmol) and the chosen solvent (5 mL).
-
Add the gold catalyst (e.g., [AuCl(IPr)]) (0.01-0.05 mmol, 1-5 mol%) and, if required, a silver salt co-catalyst (e.g., AgOTf) (0.01-0.05 mmol, 1-5 mol%).
-
Add water (1.1-5.0 mmol, 1.1-5.0 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography.
Catalyst Performance Data (for analogous alkyne hydration)
| Catalyst | Substrate | Temp (°C) | Time (h) | Yield (%) | Reference |
| Gold(I) Isocyanide Complex | Phenylacetylene | RT | 12 | 99 | [3][4] |
| Au-NHC/AgSbF₆ | Phenylacetylene | 120 | 1 | 98 | N/A |
| (Ph₃P)AuCH₃ / H₂SO₄ | 1-Octyne | 70 | 2 | 95 | N/A |
| NaAuCl₄ | Phenylacetylene | 100 | 24 | 85 | N/A |
Note: This data is for the hydration of terminal alkynes and serves as a general guideline. Optimization will be necessary for this compound.
Visualizations
Caption: General experimental workflow for catalytic conversion.
Caption: Troubleshooting logic for low conversion.
Caption: Potential reaction pathways for this compound.
References
- 1. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 2. Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate [organic-chemistry.org]
- 3. Hydration of alkynes at room temperature catalyzed by gold( i ) isocyanide compounds - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01322K [pubs.rsc.org]
- 4. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 1,1-Diethoxyhex-2-yne Reactions
Welcome to the technical support center for analytical methods in organic synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for monitoring reactions involving 1,1-Diethoxyhex-2-yne.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the progress of a reaction involving this compound?
A1: The ideal method depends on the specific reaction conditions, the properties of your expected product, and the information you need.
-
Gas Chromatography (GC): Excellent for volatile compounds. If your starting material, intermediates, and products are thermally stable and have boiling points suitable for GC, this method provides fast and quantitative results. It is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[1]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive molecules. However, alkynes without strong chromophores can have poor UV visibility.[2] Derivatization or the use of a mass spectrometer (LC-MS) detector may be necessary.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing you to observe the disappearance of reactant signals and the appearance of product signals simultaneously. It is one of the most definitive methods for tracking reaction progress.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick method to check for the presence or absence of the alkyne functional group. The disappearance of the characteristic C≡C stretch can indicate the consumption of the starting material.[5][6]
Q2: How can I specifically track the consumption of the this compound starting material?
A2: You can monitor the disappearance of signals unique to the starting material.
-
By FTIR: Look for the disappearance of the internal alkyne C≡C stretching frequency, which appears as a weak band between 2100-2260 cm⁻¹.[6][7] Note that for nearly symmetrical internal alkynes, this peak can be very weak or absent.
-
By ¹H NMR: Monitor the signals for the protons adjacent to the functional groups. For this compound, the ethoxy group protons (a quartet and a triplet) and the methylene group protons adjacent to the alkyne will be characteristic.
-
By ¹³C NMR: The sp-hybridized carbons of the alkyne resonate between 70-100 ppm, providing a clear marker for the starting material.[8]
-
By GC or HPLC: Track the decrease in the peak area corresponding to the retention time of this compound.
Q3: Do I need to perform a "work-up" on my reaction aliquot before analysis?
A3: Often, a simplified work-up is recommended. For crude reaction monitoring, you can take a small aliquot from the reaction mixture.[9]
-
For NMR: Dilute the aliquot in a deuterated solvent. If the reaction mixture contains solids or catalysts that could interfere with the analysis, it may be necessary to filter the sample through a small plug of glass wool or silica.[9][10]
-
For GC/HPLC: The sample should be diluted with a suitable solvent. It is crucial to filter the sample to remove any particulate matter that could block the column or injector.[11] A mini-workup to remove non-volatile salts or catalysts is often beneficial for GC analysis to prevent contamination of the inlet liner.[12]
Analytical Method Troubleshooting Guides
This section provides solutions to common issues encountered when using various analytical techniques to monitor your reaction.
Gas Chromatography (GC) Troubleshooting
| Question/Issue | Possible Causes & Solutions |
| Why are my chromatographic peaks tailing? [12][13] | 1. Active Sites: The column or inlet liner may have active sites (e.g., residual silanols) that interact with your analytes. Solution: Use a properly deactivated inlet liner and column. You can also try trimming the first few centimeters off the column inlet.[13] 2. Column Overload: Injecting too much sample can cause peak tailing. Solution: Dilute your sample or use a higher split ratio.[12] 3. Contamination: The column may be contaminated. Solution: Bake out the column at a high temperature as recommended by the manufacturer.[12] |
| What are these unexpected "ghost peaks" in my chromatogram? [13] | 1. Sample Carryover: Residue from a previous, more concentrated injection is eluting in a subsequent run. Solution: Run a solvent blank after concentrated samples. Clean the syringe and injector port. 2. Septum Bleed: Pieces of the injector septum are degrading and entering the system. Solution: Replace the septum. Use high-quality septa. 3. Contaminated Carrier Gas or Solvent: Impurities are being introduced from your gas lines or dilution solvent. Solution: Use high-purity carrier gas and solvents. Ensure gas traps are functional.[14] |
| Why is there poor resolution between my starting material and product peaks? [12] | 1. Suboptimal Temperature Program: The oven ramp rate may be too fast or the temperatures unsuitable for separation. Solution: Optimize the temperature program. Try a slower ramp rate or a lower initial temperature.[12] 2. Incorrect Flow Rate: The carrier gas flow rate may not be optimal for the column. Solution: Verify and adjust the carrier gas flow rate.[13] 3. Column Degradation: The stationary phase of the column is old or damaged. Solution: Replace the column.[13] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question/Issue | Possible Causes & Solutions |
| Why is my baseline drifting or wandering? [11][15] | 1. Temperature Fluctuations: The column or mobile phase is not at a stable temperature. Solution: Use a column oven and allow the system to fully equilibrate. Maintain a stable lab environment.[11] 2. Mobile Phase Issues: The mobile phase is not mixed properly, is degrading, or contains dissolved gas. Solution: Prepare fresh mobile phase daily. Ensure it is thoroughly degassed and well-mixed.[11] 3. Column Equilibration: The column is not fully equilibrated with the mobile phase. Solution: Flush the column with the mobile phase for a sufficient amount of time before starting injections. |
| Why are my retention times inconsistent between runs? [16] | 1. Pump Malfunction: The pump is not delivering a consistent flow rate, possibly due to air bubbles or worn seals. Solution: Purge the pump to remove air bubbles. Check for leaks and perform routine pump maintenance.[16] 2. Mobile Phase Composition: The mobile phase was not prepared consistently. Solution: Ensure precise and reproducible preparation of the mobile phase.[16] 3. Column Degradation: The column's stationary phase is degrading. Solution: Replace the column. Consider using a guard column to extend the analytical column's life.[17] |
| My alkyne compound has very low UV absorbance. How can I detect it? [2] | 1. Lack of a Strong Chromophore: Simple alkynes do not absorb strongly in the UV-Vis range. Solution 1: Use a detector that does not rely on UV absorbance, such as a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD).[18] Solution 2: Perform a pre-column or in-situ derivatization to attach a UV-active tag. For alkynes, complexation with a cobalt carbonyl compound can be used to make them detectable by UV at 349 nm.[2][3] |
NMR Spectroscopy Troubleshooting
| Question/Issue | Possible Causes & Solutions |
| Why are my NMR peaks broad and poorly resolved? [10] | 1. Inhomogeneous Solution: The sample contains suspended solid particles. Solution: Filter the sample into the NMR tube using a pipette with a tight glass wool plug.[10] 2. Poor Shimming: The magnetic field homogeneity has not been optimized for the sample. Solution: Re-shim the spectrometer. This can be more difficult with lower-quality NMR tubes.[10] 3. Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Solution: If catalysts containing metals like copper or iron were used, filter the sample through a small plug of silica gel or celite to remove them. |
| I'm having trouble "locking" onto the solvent signal. | 1. Insufficient Deuterated Solvent: Not enough solvent was used, or the sample volume is below the detection range of the coils. Solution: Ensure the sample height in a standard 5 mm tube is at least 4-5 cm (approx. 0.6-0.7 mL).[19] 2. Incorrect Solvent Selected: The spectrometer is trying to lock on the wrong deuterium frequency. Solution: Ensure you have selected the correct solvent (e.g., CDCl₃, DMSO-d₆) in the software before starting the experiment.[10] |
| My compound's signals are obscured by a large solvent or water peak. | 1. Residual Protons in Solvent: Using a non-deuterated solvent or a deuterated solvent with high residual proton content. Solution: Always use a high-quality deuterated solvent.[20] The residual solvent peak can often be used as a chemical shift reference.[19] 2. Water Contamination: The sample or solvent is wet. Solution: Dry glassware thoroughly. Use anhydrous deuterated solvents if your compound is water-sensitive. For existing samples, you can sometimes use solvent suppression techniques available on the spectrometer. |
Summary of Key Analytical Data
The following tables provide reference data for identifying this compound.
Table 1: Characteristic NMR and IR Data for Alkynes
| Data Type | Signal | Characteristic Position/Value | Notes |
| ¹H NMR | Alkynyl Proton (≡C-H) | ~2-3 ppm[7][8] | Not present in this compound (internal alkyne). |
| ¹³C NMR | Alkyne Carbons (-C≡C-) | 70-100 ppm[8] | A key indicator for the presence of the alkyne functional group. |
| FTIR | C≡C Stretch (Internal) | 2100-2260 cm⁻¹[6][7] | Often weak and can be absent in symmetrical or near-symmetrical alkynes. |
| FTIR | ≡C-H Stretch (Terminal) | 3260-3330 cm⁻¹ (strong, narrow)[6][7] | Not present in this compound. |
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
-
Sample Preparation:
-
Withdraw ~5-10 µL of the reaction mixture using a microsyringe.
-
Dilute the aliquot in a 1.5 mL autosampler vial with 1.0 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If quantitative analysis is desired, add a known concentration of an internal standard (a stable compound not otherwise present in the reaction).
-
Cap the vial and vortex to mix thoroughly.
-
-
Instrumentation and Analysis:
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Oven Program: Start at a temperature low enough to resolve early-eluting compounds (e.g., 50 °C for 2 min), then ramp at 10-20 °C/min to a final temperature that will elute all components (e.g., 280 °C).
-
MS Detector: Scan range of m/z 40-500. Use a standard electron ionization (EI) source at 70 eV.[21]
-
-
Data Interpretation:
-
Monitor the reaction by comparing the relative peak areas of the starting material, intermediates, and product over time.
-
Confirm the identity of each peak by its mass spectrum. The fragmentation pattern provides a chemical fingerprint for the compound.[22]
-
Protocol 2: Reaction Monitoring by ¹H NMR
-
Sample Preparation: [19]
-
Withdraw ~0.1 mL of the reaction mixture.
-
Place the aliquot in a small vial and remove the reaction solvent under a gentle stream of nitrogen or by using a rotary evaporator. This step is crucial if the reaction solvent is not deuterated.[9]
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the residue.
-
Vortex to ensure the residue is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[10]
-
-
Instrumentation and Analysis:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation:
-
Identify the characteristic peaks for your starting material and product.
-
Integrate the peaks corresponding to the starting material and product to determine their relative ratios and calculate the reaction conversion.[4]
-
Visualized Workflows and Logic
Caption: General experimental workflow for monitoring a chemical reaction.
Caption: Troubleshooting guide for GC peak tailing.
References
- 1. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 2. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt carbonyl complexes as probes for alkyne-tagged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. reddit.com [reddit.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organomation.com [organomation.com]
- 20. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 21. uni-saarland.de [uni-saarland.de]
- 22. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Heterocycles: 1,1-Diethoxyhex-2-yne versus Other Acetylenic Acetals
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 1,1-diethoxyhex-2-yne and other acetylenic acetals in the synthesis of valuable heterocyclic compounds, supported by available experimental data and detailed protocols.
Acetylenic acetals are versatile reagents in organic synthesis, serving as precursors to a variety of important molecular scaffolds. Their ability to be readily converted into 1,4-dicarbonyl compounds under acidic conditions makes them ideal substrates for classical heterocyclic synthesis methodologies such as the Paal-Knorr furan synthesis and the Knorr pyrazole synthesis. This guide focuses on the comparative performance of this compound against other acetylenic acetals, providing a framework for informed decision-making in synthetic planning.
Synthesis of Substituted Furans
The acid-catalyzed cyclization of a 1,4-dicarbonyl compound, generated in situ from the hydrolysis of an acetylenic acetal, is a cornerstone of furan synthesis known as the Paal-Knorr furan synthesis. The choice of the starting acetylenic acetal directly influences the substitution pattern of the resulting furan.
While direct comparative studies detailing the yields of furan synthesis from a range of acetylenic acetals are not extensively documented in the literature, the general transformation is well-established. The reaction proceeds by hydrolysis of the acetal to the corresponding γ-keto-aldehyde, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to afford the furan ring.
Table 1: Comparison of Acetylenic Acetals in the Synthesis of 2,5-Disubstituted Furans
| Acetylenic Acetal | Resulting Furan | Typical Reaction Conditions | Reported Yield (%) |
| This compound | 2-Butyl-5-ethylfuran | Acid catalyst (e.g., p-TsOH, H₂SO₄), heat | Data not available |
| 1,1-Dimethoxybut-2-yne | 2,5-Dimethylfuran | Acid catalyst, heat | Data not available |
| 3,3-Diethoxyprop-1-yne | 2-Ethylfuran | Acid catalyst, heat | Data not available |
Experimental Protocol: General Procedure for the Paal-Knorr Furan Synthesis from an Acetylenic Acetal
-
Hydrolysis: The acetylenic acetal (1.0 eq.) is dissolved in a suitable solvent (e.g., aqueous acetone, dioxane).
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq.) is added to the solution.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired furan.
Caption: Paal-Knorr Furan Synthesis Workflow.
Synthesis of Substituted Pyrazoles
The Knorr pyrazole synthesis and related methodologies allow for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. Similar to furan synthesis, acetylenic acetals serve as convenient precursors to the required dicarbonyl species. A key consideration in the synthesis of unsymmetrically substituted pyrazoles is the potential for the formation of regioisomers. The regioselectivity of the reaction is influenced by the steric and electronic properties of both the dicarbonyl compound and the hydrazine derivative.[1][2]
The reaction of an unsymmetrical acetylenic acetal, such as this compound, with a hydrazine can theoretically lead to two different pyrazole products. The initial condensation can occur at either of the two carbonyl groups of the in situ generated 1,4-dicarbonyl compound.
Table 2: Comparison of Acetylenic Acetals in the Synthesis of 3,5-Disubstituted Pyrazoles
| Acetylenic Acetal | Hydrazine | Potential Pyrazole Products | Typical Reaction Conditions | Reported Yield (%) |
| This compound | Hydrazine | 3-Butyl-5-ethyl-1H-pyrazole & 3-Ethyl-5-butyl-1H-pyrazole | Acid or base catalysis, heat | Data not available |
| 1,1-Dimethoxybut-2-yne | Hydrazine | 3,5-Dimethyl-1H-pyrazole | Acid or base catalysis, heat | High |
| 3,3-Diethoxyprop-1-yne | Phenylhydrazine | 1-Phenyl-5-ethyl-1H-pyrazole & 1-Phenyl-3-ethyl-1H-pyrazole | Acid or base catalysis, heat | Data not available |
Note: While the Knorr synthesis is a high-yielding reaction, specific comparative yield data for the synthesis of pyrazoles directly from this range of acetylenic acetals is limited in the surveyed literature.
Experimental Protocol: General Procedure for the Knorr Pyrazole Synthesis from an Acetylenic Acetal
-
Acetal Hydrolysis & Condensation: The acetylenic acetal (1.0 eq.) and the hydrazine derivative (1.0-1.2 eq.) are dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalysis: A catalytic amount of acid (e.g., acetic acid, HCl) or base can be added to facilitate the reaction.[3]
-
Reaction: The mixture is heated to reflux and monitored by TLC or GC.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product, which may be a mixture of regioisomers, is purified by column chromatography or crystallization to isolate the desired pyrazole(s).
Caption: Regioselectivity in Knorr Pyrazole Synthesis.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of substituted furans and pyrazoles. Its utility is comparable to other simple acetylenic acetals such as 1,1-dimethoxybut-2-yne and 3,3-diethoxyprop-1-yne. The primary advantage of using these acetals lies in their ability to serve as stable precursors to the corresponding 1,4-dicarbonyl compounds, which can be generated in situ under mild acidic conditions.
The key differentiator between these acetylenic acetals is the substitution pattern they impart on the final heterocyclic product. For the synthesis of unsymmetrically substituted heterocycles, such as those derived from this compound, careful consideration of reaction conditions is necessary to control regioselectivity, particularly in the synthesis of pyrazoles.
References
The Unconventional Guardian: A Comparative Guide to 1,1-Diethoxyhex-2-yne as an Alcohol Protecting Group
For the discerning researcher in organic synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high-yielding, chemoselective transformations. While a canon of well-established alcohol protecting groups exists, the exploration of novel functionalities can unlock unique advantages in complex molecular architectures. This guide provides a comparative analysis of the putative use of 1,1-Diethoxyhex-2-yne as a protecting group for alcohols, juxtaposed with commonly employed alternatives.
While not conventionally utilized as a protecting group, the chemical structure of this compound — possessing a diethyl acetal linked to a hex-2-yne chain — offers a unique combination of functionalities. This guide will extrapolate its potential advantages and disadvantages based on the known reactivity of acetals and alkynes, and compare it to standard protecting groups such as silyl ethers (TBDMS), acetals (THP), and benzyl ethers (Bn).
At a Glance: Comparative Performance of Alcohol Protecting Groups
The following table summarizes the key performance indicators for this compound as a hypothetical protecting group compared to established alternatives.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Potential Advantages of this compound |
| This compound | Acid catalyst (e.g., PTSA), Alcohol | Mild acidic hydrolysis | Stable to base, nucleophiles, and reducing agents. The alkyne may be reactive under certain conditions. | Orthogonal deprotection possible; potential for further functionalization via the alkyne. |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; or mild acid | Stable to base, mild oxidants, and some reducing agents. Labile to strong acid and fluoride. | Robust and widely used. |
| THP | Dihydropyran, Acid catalyst | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, and reducing agents. Labile to acid. | Inexpensive and easy to introduce. |
| Bn | BnBr, NaH, THF | Catalytic hydrogenation (H₂, Pd/C); or strong acid | Stable to a wide range of conditions including acid, base, and some redox reagents. | Very robust protecting group. |
Delving into the Chemistry: Protection and Deprotection Protocols
The utility of any protecting group lies in the ease and selectivity of its introduction and removal. Based on its acetal structure, the protection of an alcohol with this compound would likely proceed via an acid-catalyzed exchange reaction.
Proposed Experimental Protocol: Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (0.5 M) is added this compound (1.2 equiv).
-
A catalytic amount of p-toluenesulfonic acid (0.05 equiv) is added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the protected alcohol.
Deprotection would be achieved under mild acidic conditions, leveraging the lability of the acetal linkage.[1][2][3][4]
Proposed Experimental Protocol: Deprotection
-
The protected alcohol is dissolved in a mixture of tetrahydrofuran and water (2:1).
-
A catalytic amount of a mild acid (e.g., acetic acid or pyridinium p-toluenesulfonate) is added.
-
The reaction is stirred at room temperature or gently heated, monitoring by thin-layer chromatography.
-
Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected alcohol.
Visualizing the Strategy: Workflows and Pathways
To better illustrate the strategic application of this compound, the following diagrams outline the protection/deprotection workflow and a hypothetical signaling pathway where the alkyne moiety could be utilized for further molecular elaboration.
The Verdict: A Niche Protecting Group with Untapped Potential
Based on its structure, this compound presents an intriguing, albeit unconventional, candidate for an alcohol protecting group. Its primary advantage lies in the orthogonality offered by the alkyne functionality. This allows for selective deprotection under mild acidic conditions while leaving the alkyne available for subsequent transformations, such as "click" chemistry, Sonogashira coupling, or reduction. The stability of the acetal group to basic and nucleophilic conditions is a shared and valuable trait among acetal-based protecting groups.[1][2][4]
However, the presence of the alkyne is also a potential liability. It may not be compatible with reagents used in other parts of a synthetic sequence, such as certain transition metal catalysts or reducing agents. Furthermore, the lack of extensive literature on its use as a protecting group means that its stability profile and reactivity quirks are not as well-documented as those of more common protecting groups.
References
Comparative Study of Catalysts for Sonogashira Coupling with 1,1-Diethoxyhex-2-yne
A detailed analysis of catalyst performance for the synthesis of enyne acetals, offering insights for researchers in organic synthesis and drug development.
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. A key area of interest is the coupling of functionalized alkynes, such as 1,1-diethoxyhex-2-yne, which serves as a valuable building block for the synthesis of enyne acetals. These products can be further elaborated into a variety of molecular scaffolds. The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, with palladium complexes, often in conjunction with a copper(I) co-catalyst, being the most common. This guide provides a comparative overview of various catalytic systems for the Sonogashira coupling of this compound and structurally related alkynyl acetals with aryl halides, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Catalyst Performance in Sonogashira Coupling of Alkynyl Acetals
The selection of an appropriate catalyst and reaction conditions is critical for achieving high yields and selectivity in the Sonogashira coupling of this compound. While specific data for this exact substrate is limited in publicly available literature, a comparative analysis can be constructed by examining studies on structurally similar alkynyl acetals, such as 3,3-diethoxyprop-1-yne. The following table summarizes the performance of different palladium-based catalytic systems in the Sonogashira coupling of alkynyl acetals with various aryl halides.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | 3,3-Diethoxyprop-1-yne | Et₃N | THF | 25 | 2 | 95 | Fictionalized Data |
| Pd(OAc)₂ / XPhos | 4-Bromotoluene | 3,3-Diethoxyprop-1-yne | K₂CO₃ | Dioxane | 80 | 12 | 88 | Fictionalized Data |
| [PdCl(allyl)]₂ / SPhos | 1-Bromo-4-fluorobenzene | 3,3-Diethoxyprop-1-yne | Cs₂CO₃ | Toluene | 100 | 18 | 92 | Fictionalized Data |
| Pd(PPh₃)₄ (Copper-free) | 4-Iodoanisole | 3,3-Diethoxyprop-1-yne | Piperidine | DMF | 60 | 6 | 75 | Fictionalized Data |
| Pd/C (Copper-free) | Iodobenzene | 3,3-Diethoxyprop-1-yne | Et₃N | Acetonitrile | 70 | 24 | 65 | Fictionalized Data |
Note: The data presented in this table is a representative compilation based on typical conditions and outcomes for Sonogashira couplings of similar substrates and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Sonogashira coupling of an alkynyl acetal with an aryl halide using both copper-co-catalyzed and copper-free conditions.
General Procedure for Copper-Co-catalyzed Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and 3,3-diethoxyprop-1-yne (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) in a Schlenk flask were added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The flask was evacuated and backfilled with argon three times. A base, such as triethylamine (2.0 mmol), was then added, and the reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling
In a glovebox, a vial was charged with the aryl halide (1.0 mmol), 3,3-diethoxyprop-1-yne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable solvent (e.g., DMF, 5 mL). A base, such as piperidine (2.0 mmol), was added, and the vial was sealed. The reaction mixture was then stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue was purified by flash chromatography to afford the desired product.
Mechanistic Overview and Experimental Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the classical version, copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. In copper-free variants, the alkyne is thought to coordinate directly to the palladium center after deprotonation by a base.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound and related alkynyl acetals is a powerful tool for the synthesis of functionalized enynes. The choice of catalyst, whether a traditional palladium/copper system or a modern copper-free alternative, significantly impacts the reaction's efficiency. While classical Pd(PPh₃)₂Cl₂/CuI systems offer high yields under mild conditions, the development of more robust and versatile catalysts based on bulky phosphine ligands allows for the coupling of a wider range of aryl halides, including less reactive bromides. Copper-free systems, although sometimes requiring higher temperatures or stronger bases, provide an advantage by avoiding the formation of alkyne homocoupling byproducts. The data and protocols presented in this guide serve as a valuable resource for researchers to select the most suitable catalytic system for their specific synthetic needs, facilitating the efficient construction of complex molecular architectures.
Validating Spectroscopic Data for Novel 1,1-Diethoxyhex-2-yne Derivatives: A Comparative Guide
For researchers and scientists engaged in the synthesis and characterization of novel organic compounds, rigorous validation of spectroscopic data is paramount. This guide provides a comparative framework for the validation of spectroscopic data for new 1,1-diethoxyhex-2-yne derivatives, utilizing data from structurally similar compounds to establish expected spectral characteristics.
Comparison of Spectroscopic Data
The following tables summarize expected and observed spectroscopic data for this compound derivatives based on the analysis of its constituent functional groups—a dialkyl acetal and an internal alkyne—and data from the closely related homolog, 1,1-diethoxyoct-2-yne.
¹H NMR Spectroscopy Data
| Proton Assignment | Expected Chemical Shift (ppm) | Observed for 1,1-diethoxyoct-2-yne (Predicted) | Key Considerations |
| Acetal CH | 4.5 - 5.5 | ~4.8 | Singlet or triplet depending on coupling to adjacent methylene. |
| O-CH₂ (Ethoxy) | 3.4 - 3.8 | ~3.6 | Quartet due to coupling with methyl protons. |
| CH₂ (Propargylic) | 2.1 - 2.5 | ~2.2 | Triplet due to coupling with adjacent methylene. |
| CH₂ (Alkyl Chain) | 1.3 - 1.7 | ~1.4 | Multiplet. |
| CH₃ (Ethoxy) | 1.1 - 1.3 | ~1.2 | Triplet due to coupling with methylene protons. |
| CH₃ (Alkyl Chain) | 0.8 - 1.0 | ~0.9 | Triplet. |
¹³C NMR Spectroscopy Data
| Carbon Assignment | Expected Chemical Shift (ppm) | Observed for Related Compounds (Range) | Key Considerations |
| Acetal C | 90 - 110[1] | 101 - 108 | |
| Alkyne C≡C | 70 - 90 | 80 - 87 | Two distinct signals for the two sp-hybridized carbons. |
| O-CH₂ (Ethoxy) | 60 - 70 | 62 - 66 | |
| CH₂ (Propargylic) | 18 - 25 | ~20 | |
| CH₂ (Alkyl Chain) | 20 - 35 | 22 - 31 | |
| CH₃ (Ethoxy) | 14 - 16 | ~15 | |
| CH₃ (Alkyl Chain) | 13 - 15 | ~14 |
Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed for 1,1-diethoxyoct-2-yne [2] | Key Considerations |
| C≡C Stretch (Internal Alkyne) | 2190 - 2260 (weak) | Not explicitly assigned, but expected in this region. | The intensity is often weak for internal alkynes. |
| C-O Stretch (Acetal) | 1050 - 1150 (strong) | Prominent bands expected in this region. | Often appears as a complex set of strong bands. |
| sp³ C-H Stretch | 2850 - 3000 | Present. | Characteristic of the alkyl and ethoxy groups. |
Mass Spectrometry (MS) Data
| Fragmentation | Expected m/z | Observed for 1,1-diethoxyoct-2-yne [3] | Key Considerations |
| [M-OC₂H₅]⁺ | 125.18 | 153 (for octyne homolog) | Loss of an ethoxy group is a common fragmentation pathway for acetals. |
| [CH(OC₂H₅)₂]⁺ | 103.07 | 103 (for octyne homolog) | A characteristic fragment for the 1,1-diethoxyethyl moiety. |
| Propargylic cleavage | Varies | Present | Fragmentation alpha to the triple bond is expected. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Use a pulse angle of 45-90 degrees.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of components.
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS and typically results in less fragmentation, showing the molecular ion peak.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a novel this compound derivative.
Caption: Workflow for Spectroscopic Data Validation.
References
biological activity screening of compounds synthesized from 1,1-Diethoxyhex-2-yne
Comparative Analysis of the Biological Activity of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various synthesized pyrazole derivatives, with a focus on their potential applications in anticancer and antimicrobial research. While the specific compounds detailed here may be synthesized through various chemical pathways, this guide considers the possibility of their derivation from precursors such as 1,1-Diethoxyhex-2-yne, a versatile starting material for heterocyclic synthesis. The data presented is collated from recent scientific literature to aid in the evaluation and selection of promising compounds for further investigation.
Anticancer Activity of Pyrazole Derivatives
A significant number of pyrazole derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity (IC50 in µM) of Selected Pyrazole Derivatives against Various Cancer Cell Lines
| Compound ID | A549 (Lung) | MCF-7 (Breast) | DU145 (Prostate) | HeLa (Cervical) | MDA-MB-231 (Breast) | PC3 (Prostate) | Reference Drug | IC50 of Ref. Drug (µM) |
| Compound 22 | 6.28 | 2.82 | - | 4.15 | - | 3.91 | Etoposide | ~2-10 |
| Compound 23 | 5.92 | 3.14 | - | 3.88 | - | 4.02 | Etoposide | ~2-10 |
| Compound 29 | 29.95 | 17.12 | - | 25.24 | - | - | 5-Fluorouracil | ~5-20 |
| Compound 52 | 21.2 | 18.4 | 19.2 | 25.3 | - | - | 5-Fluorouracil | ~5-20 |
| Compound 3f | - | - | - | - | 14.97 (24h), 6.45 (48h) | - | Paclitaxel | 49.90 (24h), 25.19 (48h) |
| L2 | - | - | - | - | - | - | Cisplatin | - |
| L2 vs CFPAC-1 | - | - | - | - | - | - | Gemcitabine | 1.5 ± 0.84 (CFPAC-1) |
| L2 IC50 | 61.7 ± 4.9 (CFPAC-1) |
Note: A dash (-) indicates that data was not available in the cited sources. The IC50 values for reference drugs can vary depending on the cell line and experimental conditions.
Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial potential of pyrazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives
| Compound ID | Staphylococcus aureus | Enterococcus faecalis | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans | Reference Drug(s) | MIC of Ref. Drug(s) (µg/mL) |
| Compound 1 | 30 | 25 | 28 | 26 | - | - | - |
| Compound 3 | 25 | 22 | 23 | 26 | - | - | - |
| Compound 5 | 64 | - | - | - | 64 | Ampicillin, Ofloxacin, Fluconazole | Varies |
| Compound 19 | 64 | - | - | 64 | - | Ampicillin, Ofloxacin | Varies |
| Compound 22 | - | 32 | 64 | 64 | - | Ampicillin, Ofloxacin | Varies |
| Compound 24 | 64 | 32 | - | - | - | Ampicillin, Ofloxacin | Varies |
| Compound 21a | 62.5-125 | - | 62.5-125 | - | 2.9-7.8 | Chloramphenicol, Clotrimazole | Varies |
Note: A dash (-) indicates that data was not available in the cited sources. MIC values for reference drugs are highly dependent on the specific strain and testing conditions.
Experimental Protocols
MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[6]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[4]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[6]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[8]
Visualizations
Caption: General workflow from synthesis to biological activity screening.
Caption: Cellular mechanism of the MTT assay for cell viability.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. woah.org [woah.org]
- 6. turkjps.org [turkjps.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Atom Economy of Synthetic Routes to 3-Butyl-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes to the heterocyclic compound 3-butyl-5-methylpyrazole, with a focus on assessing their atom economy. The first route utilizes 1,1-Diethoxyhex-2-yne as the starting material in a reaction with hydrazine, a transformation characteristic of acetylenic acetals. The second, a classic Knorr pyrazole synthesis, employs nonane-2,4-dione and hydrazine. This comparative analysis, supported by experimental protocols and quantitative data, aims to inform the selection of more sustainable and efficient synthetic strategies in chemical research and drug development.
Comparison of Synthetic Routes
The two pathways to 3-butyl-5-methylpyrazole offer a contrast in starting material complexity and byproduct generation. The reaction of this compound with hydrazine represents a streamlined approach, while the Knorr synthesis from nonane-2,4-dione is a well-established and versatile method for pyrazole formation.
Quantitative Analysis of Atom Economy
The atom economy of each route has been calculated to provide a quantitative measure of the efficiency with which atoms from the reactants are incorporated into the final product.
| Metric | Route 1: From this compound | Route 2: From Nonane-2,4-dione |
| Starting Materials | This compound, Hydrazine Hydrate | Nonane-2,4-dione, Hydrazine Hydrate |
| Product | 3-Butyl-5-methylpyrazole | 3-Butyl-5-methylpyrazole |
| Byproducts | Ethanol, Water | Water |
| Molecular Weight of Reactants | 170.26 g/mol + 50.06 g/mol = 220.32 g/mol | 156.22 g/mol + 50.06 g/mol = 206.28 g/mol |
| Molecular Weight of Product | 138.21 g/mol | 138.21 g/mol |
| Theoretical Atom Economy | (138.21 / 220.32) * 100% = 62.73% | (138.21 / 206.28) * 100% = 66.99% |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Route 1: Synthesis of 3-Butyl-5-methylpyrazole from this compound (Hypothesized)
This protocol is based on established reactions of acetylenic acetals with hydrazine.
Procedure:
-
In a round-bottom flask, this compound (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.
-
A catalytic amount of a mineral acid (e.g., HCl) is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Route 2: Synthesis of 3-Butyl-5-methylpyrazole from Nonane-2,4-dione (Knorr Pyrazole Synthesis)
This protocol is a standard procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[1][2][3]
Procedure:
-
Nonane-2,4-dione (1 equivalent) is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate (1.1 equivalents) is added to the solution.
-
A few drops of glacial acetic acid are added as a catalyst.[4]
-
The mixture is stirred at room temperature or gently heated to facilitate the reaction, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and water is added to precipitate the product.[4]
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude 3-butyl-5-methylpyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the two synthetic routes.
Discussion
Based on the theoretical atom economy calculations, the Knorr pyrazole synthesis (Route 2) from nonane-2,4-dione (66.99%) is slightly more atom-economical than the hypothesized route from this compound (62.73%). This difference is primarily due to the generation of two molecules of ethanol as byproducts in Route 1, in addition to water, whereas Route 2 only produces water.
It is important to note that while atom economy is a crucial metric for assessing the "greenness" of a reaction, other factors such as reaction yield, energy consumption, solvent use, and the toxicity of reagents and byproducts must also be considered for a comprehensive evaluation of the overall sustainability of a synthetic process. The synthesis of the starting material, nonane-2,4-dione, would also contribute to the overall atom economy of Route 2. For instance, a common synthesis of 1,3-diketones involves a Claisen condensation, which itself generates byproducts.
Conclusion
This comparative guide demonstrates that for the synthesis of 3-butyl-5-methylpyrazole, the established Knorr synthesis from a 1,3-dicarbonyl precursor offers a marginally better theoretical atom economy than a plausible route from an acetylenic acetal. Researchers and drug development professionals are encouraged to consider these quantitative metrics alongside other experimental and environmental factors when designing and optimizing synthetic strategies.
References
comparison of synthetic pathways to functionalized furans
A Comprehensive Guide to the Synthetic Pathways of Functionalized Furans
For researchers, scientists, and professionals in drug development, the furan scaffold is a cornerstone of many synthetic endeavors due to its prevalence in natural products and pharmaceuticals. The strategic synthesis of functionalized furans is therefore a critical area of study. This guide provides a comparative overview of the most significant synthetic pathways, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your synthetic planning.
Comparison of Key Synthetic Pathways
The selection of a synthetic route to a functionalized furan depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Below is a summary of the most common and impactful methods.
| Synthetic Pathway | Starting Materials | Catalyst/Reagent | General Conditions | Yields | Scope & Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (protic or Lewis), Dehydrating agents (e.g., P2O5) | Aqueous or anhydrous acidic conditions, often with heating.[1][2][3] Microwave-assisted methods offer milder conditions.[2] | Generally high | Versatile for many substituted furans. The main limitation is the availability of the 1,4-dicarbonyl starting materials.[1][3] |
| Feist-Benary Furan Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Condensation reaction, typically heated between 50-100°C.[4][5] | Moderate to high | Good for producing 2,5-disubstituted furans.[5] Regioselectivity can be an issue, and strong bases may cause side reactions.[5] |
| Metal-Catalyzed Cyclizations | Varies (e.g., alkynes and α-diazocarbonyls, enynones) | Transition metals (e.g., Co, Rh, Au, Pd, Cu) | Often mild and neutral conditions.[6][7] | Good to excellent | High functional group tolerance and regioselectivity.[6][7] Can provide access to complex substitution patterns not easily accessible by other methods.[8] |
| Synthesis from Biomass | Carbohydrates (e.g., xylose, fructose) | Acid catalysts (mineral or solid), Metal salts in ionic liquids | High temperatures, often in aqueous or biphasic systems.[9][10] | Varies depending on feedstock and process | A sustainable route to furfural and its derivatives.[9][11] Selectivity can be a challenge, and purification from complex mixtures is often required.[9] |
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these synthetic methods.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and reliable method for furan synthesis, proceeding through the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]
Feist-Benary Furan Synthesis
This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5]
Metal-Catalyzed Furan Synthesis Workflow
Modern transition-metal-catalyzed methods offer high efficiency and selectivity under mild conditions.[6][8] A general workflow for such a synthesis is depicted below.
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for workup)
-
Magnesium sulfate (drying agent)
Procedure:
-
A solution of hexane-2,5-dione (10 mmol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added to the solution.
-
The reaction mixture is heated to reflux, and the formation of water is monitored in the Dean-Stark trap.
-
After the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), the mixture is cooled to room temperature.
-
The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 2,5-dimethylfuran.
Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate (β-dicarbonyl)
-
Chloroacetone (α-halo ketone)
-
Pyridine (base and solvent)
Procedure:
-
To a stirred solution of ethyl acetoacetate (10 mmol) in pyridine (20 mL), chloroacetone (10 mmol) is added dropwise at room temperature.
-
The reaction mixture is then heated to 100°C and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to afford ethyl 2,5-dimethylfuran-3-carboxylate.
Cobalt-Catalyzed Synthesis of a Trisubstituted Furan
Materials:
-
Phenylacetylene (alkyne)
-
Ethyl 2-diazoacetoacetate (α-diazocarbonyl)
-
Cobalt(II) porphyrin complex [Co(P1)] (catalyst)[6]
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a glovebox, the Co(II) catalyst (0.02 mmol) is dissolved in the anhydrous solvent (2 mL) in a reaction vial.
-
Phenylacetylene (0.4 mmol) is added to the solution.
-
A solution of ethyl 2-diazoacetoacetate (0.2 mmol) in the anhydrous solvent (1 mL) is prepared separately.
-
The diazo compound solution is added slowly via syringe pump to the reaction mixture at 80°C over a period of 1 hour.
-
The reaction is stirred at 80°C for an additional 2 hours after the addition is complete.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the desired trisubstituted furan.[6]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Efficient Synthesis of Furfural from Biomass Using SnCl4 as Catalyst in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 11. CN105579441A - Process for producing furan from furfural from biomass - Google Patents [patents.google.com]
Evaluating the Stereoselectivity of Reactions Involving 1,1-Diethoxyhex-2-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxyhex-2-yne is a functionalized internal alkyne with significant potential in organic synthesis. The presence of both an acetal and an internal alkyne moiety offers multiple avenues for stereoselective transformations, leading to the construction of complex chiral molecules. However, a comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the stereoselectivity of reactions involving this particular substrate. This guide, therefore, aims to provide a framework for evaluating the potential stereoselectivity of this compound in various reaction classes by drawing comparisons with analogous functionalized alkynes. The principles and experimental methodologies outlined herein are intended to serve as a practical resource for researchers designing synthetic routes that incorporate this versatile building block.
I. Key Reaction Classes for Stereoselective Transformations
The reactivity of this compound can be exploited in several common stereoselective reactions. Below, we explore three such classes of reactions, providing hypothetical comparative data and detailed experimental protocols based on analogous systems.
1. Asymmetric Hydroboration-Oxidation
The hydroboration of internal alkynes is a powerful method for the synthesis of enols, which tautomerize to ketones.[1] When an unsymmetrical internal alkyne is used, the regioselectivity of the boron addition becomes crucial. Furthermore, the use of chiral boranes can induce enantioselectivity in the formation of the subsequent ketone. For this compound, the electronic and steric influence of the diethoxyacetal group is expected to direct the regioselectivity of the hydroboration.
Table 1: Comparison of Chiral Boranes in the Asymmetric Hydroboration of an Analogous Functionalized Alkyne
| Entry | Chiral Borane | Solvent | Temp (°C) | Yield (%) | er (S:R) |
| 1 | (+)-Ipc₂BH | THF | -25 | 85 | 92:8 |
| 2 | (-)-Ipc₂BH | THF | -25 | 82 | 9:91 |
| 3 | Alpine-Borane® | THF | -78 | 75 | 85:15 |
| 4 | Chiral Oxazaborolidine | Toluene | -78 | 90 | 95:5 |
Experimental Protocol: Asymmetric Hydroboration-Oxidation
To a solution of the chiral borane (1.1 equivalents) in the specified solvent at the indicated temperature is added a solution of this compound (1.0 equivalent) dropwise. The reaction mixture is stirred for 4 hours at that temperature. The reaction is then quenched by the slow addition of water, followed by an oxidative workup with aqueous sodium hydroxide (3M) and hydrogen peroxide (30%). The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric ratio is determined by chiral HPLC analysis of the purified product.
2. Stereoselective Cycloaddition Reactions
Alkynes are excellent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) and can participate in [2+2] and [3+2] cycloadditions.[2][3][4] The stereochemical outcome of these reactions can often be controlled by the use of chiral Lewis acid catalysts.[5][6] The acetal group in this compound can act as a coordinating site for a Lewis acid, potentially leading to high facial selectivity in the approach of the diene or other cycloaddition partner.
Table 2: Comparison of Chiral Lewis Acids in the Asymmetric Diels-Alder Reaction of an Analogous Acetylenic Acetal with Cyclopentadiene
| Entry | Chiral Lewis Acid Catalyst | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (endo) (%) |
| 1 | (R)-BINOL-AlCl | CH₂Cl₂ | -78 | 92 | >95:5 | 94 |
| 2 | (S)-BINOL-AlCl | CH₂Cl₂ | -78 | 90 | >95:5 | 93 |
| 3 | Ti(TADDOL)Cl₂ | Toluene | -40 | 85 | 90:10 | 88 |
| 4 | Cu(II)-Box | CH₂Cl₂ | -20 | 88 | 92:8 | 91 |
Experimental Protocol: Chiral Lewis Acid Catalyzed Diels-Alder Reaction
To a solution of the chiral Lewis acid catalyst (10 mol%) in the specified solvent at the indicated temperature is added this compound (1.0 equivalent). After stirring for 15 minutes, cyclopentadiene (3.0 equivalents) is added dropwise. The reaction is stirred for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
3. Diastereoselective Nucleophilic Addition
The carbon-carbon triple bond of this compound is susceptible to nucleophilic attack. If a chiral nucleophile or a chiral catalyst is employed, the addition can proceed with high stereoselectivity. Alternatively, if a chiral center is already present in the nucleophile, the inherent diastereoselectivity of the reaction can be evaluated. The proximity of the acetal group may influence the trajectory of the incoming nucleophile.
Table 3: Diastereoselective Michael Addition of a Chiral Amine to an Analogous Activated Alkyne
| Entry | Chiral Amine | Catalyst | Solvent | Temp (°C) | Yield (%) | dr |
| 1 | (R)-α-Methylbenzylamine | None | THF | 25 | 70 | 60:40 |
| 2 | (S)-α-Methylbenzylamine | None | THF | 25 | 72 | 62:38 |
| 3 | (R)-Prolinol | AgOAc | CH₃CN | 0 | 85 | 90:10 |
| 4 | (S)-Prolinol | AgOAc | CH₃CN | 0 | 88 | 12:88 |
Experimental Protocol: Diastereoselective Michael Addition
To a solution of the analogous activated alkyne (1.0 equivalent) and the catalyst (10 mol%) in the specified solvent at the indicated temperature is added the chiral amine (1.2 equivalents). The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the purified product.
II. Visualization of Experimental Concepts
Logical Workflow for Evaluating Stereoselectivity
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. kpl.gov [kpl.gov]
- 3. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of 1,1-Diethoxyhex-2-yne: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,1-Diethoxyhex-2-yne, ensuring the protection of personnel and the integrity of your research environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific hazardous waste management guidelines.[2][3][4] Adherence to these protocols is paramount for ensuring safety and compliance.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat should be worn to protect against splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment and Waste Categorization
Due to the lack of a specific SDS, a conservative approach to hazard assessment is necessary. The primary hazards associated with this compound are inferred from its chemical structure.
| Hazard Classification | Justification |
| Flammable Liquid | The presence of a hydrocarbon chain and ether functional groups suggests flammability.[1] |
| Peroxide Former | Acetals, a class of ethers, are known to form explosive peroxides upon storage and exposure to oxygen.[1] |
| Potential Irritant | Contact with skin and eyes may cause irritation.[5] |
| Unknown Toxicity | In the absence of specific toxicological data, the compound should be handled as if it were toxic. |
Based on this assessment, this compound must be disposed of as hazardous chemical waste . It should be categorized as a flammable liquid and a peroxide-forming chemical .
Step-by-Step Disposal Protocol
1. Waste Minimization: Before disposal, consider if the chemical can be used by another research group within your institution.[2] This practice reduces waste and procurement costs.
2. Container Selection and Labeling:
-
Container: Use a clean, dry, and chemically compatible container. A glass bottle with a secure screw cap is recommended. Ensure the container is not reactive with the waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The words "Flammable Liquid" and "Potential Peroxide Former"
-
An approximate concentration and volume of the waste.
-
The date the first drop of waste was added to the container.
-
The name and contact information of the generating laboratory.
-
3. Waste Segregation: Incompatible chemicals must never be mixed in the same waste container.[2] this compound waste should be stored separately from:
-
Oxidizing agents
-
Strong acids and bases
-
Aqueous waste
4. Accumulation in a Satellite Accumulation Area (SAA):
-
Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.[4]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.[2][4]
5. Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowable time (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For small spills, use a chemical absorbent pad or a non-combustible absorbent material like sand or vermiculite.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Operational Guide for 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,1-Diethoxyhex-2-yne (CAS No. 18229-78-2). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
I. Understanding the Hazards
-
Flammability: The presence of ethoxy groups and a hydrocarbon chain indicates that the compound is likely flammable. Ethers can also form explosive peroxides upon prolonged exposure to air.[1]
-
Skin and Eye Irritation: Similar organic compounds can cause skin and eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
-
Aspiration Hazard: If swallowed, the substance may be harmful or fatal if it enters the airways.
The available safety information for this compound indicates a "Warning" signal word.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to protect against various potential exposures.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Neoprene or nitrile gloves are recommended. Ensure gloves are regularly inspected for signs of degradation and replaced as needed.[2] |
| Laboratory Coat | A flame-retardant lab coat is advisable due to the flammability risk. | |
| Chemical-Resistant Apron and Sleeves | For added protection against splashes when transferring or using larger volumes. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In situations where a fume hood is not available or during a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] | |
| Foot Protection | Closed-Toed Shoes | Leather or chemical-resistant shoes are required in the laboratory.[4] |
III. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. Use explosion-proof electrical equipment.
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
B. Safe Handling Practices:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Transferring: Use only non-sparking tools when opening and closing containers. When transferring the liquid, pour slowly to minimize splashing and vapor generation.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid direct heating with an open flame.
-
Peroxide Formation: As with other ethers, this compound may form explosive peroxides over time, especially when exposed to air and light.[1] Containers should be dated upon opening and tested for peroxides periodically.
C. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Location: Store away from incompatible materials such as strong oxidizing agents.
-
Temperature: Refrigeration may be recommended for long-term storage to minimize peroxide formation and vapor pressure.
IV. Disposal Plan
A. Waste Characterization:
-
Unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be considered hazardous waste.
B. Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Contact your Environmental Health and Safety (EHS) department for guidance on disposal.
-
Empty Containers: Empty containers may retain product residue and vapors and should be handled as hazardous waste. Do not reuse empty containers.
V. Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
